Amiloride Hydrochloride
Description
This compound dihydrate is a hydrate that is the dihydrate of this compound. It has a role as a diuretic and a sodium channel blocker. It contains an this compound.
This compound is the hydrochloride salt of amiloride, a synthetic pyrazine derivative with antikaliuretic and diuretic properties. Amiloride inhibits sodium channels located in the distal tubules and collecting ducts of the kidney, thereby preventing the absorption of sodium and increasing its excretion along with water, to produce naturesis. In response to the hypernatremic conditions in the kidney, the plasma membrane becomes hyperpolarized and electrochemical forces are reduced, which then prevents the excretion of potassium and hydrogen into the lumen.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 3 approved and 1 investigational indication. This drug has a black box warning from the FDA.
See also: Amiloride (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN7O.ClH.2H2O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;;;/h(H4,8,9,13)(H4,10,11,14,15);1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKVFMLMEYCWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2609-46-3 (Parent) | |
| Record name | Amiloride hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80169826 | |
| Record name | Amiloride hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17440-83-4 | |
| Record name | Amiloride hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiloride hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide dihydrate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMILORIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZJ37245UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amiloride Hydrochloride: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of amiloride hydrochloride, a potassium-sparing diuretic. It details the core pharmacophore, the effects of structural modifications on its activity and selectivity for various biological targets, and the experimental protocols used for its evaluation.
Introduction
Amiloride is a pyrazinoylguanidine compound first described in 1967.[1] Clinically, it is used to treat hypertension and congestive heart failure, often in combination with other diuretics like thiazides or loop diuretics.[2][3] Its primary therapeutic effect stems from its role as a potent and reversible blocker of the epithelial sodium channel (ENaC), which leads to a modest increase in sodium and water excretion (natriuresis and diuresis) and a significant decrease in potassium excretion (antikaliuresis).[2][3][4]
Beyond its diuretic effect, amiloride and its analogs have become invaluable pharmacological tools for studying various ion transport systems. This is due to their inhibitory activity against other targets, including the Na+/H+ exchanger (NHE) and the urokinase-type plasminogen activator (uPA).[1][5] The development of analogs with enhanced potency and selectivity for these different targets has been driven by extensive SAR studies. Understanding these relationships is critical for designing novel therapeutics for a range of conditions, from cystic fibrosis to cancer.[4][6]
Mechanism of Action and Biological Targets
Amiloride's physiological effects are mediated by its interaction with several distinct protein targets. The affinity for each target varies significantly, and structural modifications to the amiloride scaffold can shift this selectivity.
-
Epithelial Sodium Channel (ENaC): This is the primary target for amiloride's diuretic action. ENaC is located in the apical membrane of epithelial cells in the late distal tubule and collecting duct of the kidney.[3][4] By blocking ENaC, amiloride inhibits the reabsorption of sodium ions from the tubular lumen.[7] This reduces the lumen-negative transepithelial potential, which in turn decreases the driving force for potassium secretion, leading to its potassium-sparing effect.[3] Amiloride is a high-affinity blocker of ENaC, with an IC50 of approximately 0.1 μM.[8]
-
Na+/H+ Exchanger (NHE): Amiloride is a moderate inhibitor of NHE isoforms, which are crucial for regulating intracellular pH.[1] Certain analogs of amiloride, particularly those with substitutions on the 5-amino group, are significantly more potent NHE inhibitors than the parent compound.[2][9]
-
Urokinase-type Plasminogen Activator (uPA): Amiloride competitively inhibits uPA, a serine protease involved in tissue remodeling and implicated in tumor metastasis.[4][5] The inhibition of uPA by amiloride has prompted research into its analogs as potential anti-cancer agents.[4]
-
Na+/Ca2+ Exchanger (NCX): Amiloride is a weak inhibitor of the NCX, with an IC50 in the millimolar range.[1]
The diagram below illustrates the primary mechanism of amiloride's diuretic and potassium-sparing effect in a principal cell of the renal collecting duct.
Caption: Amiloride blocks ENaC, preventing Na+ reabsorption and reducing K+ secretion.
Core Pharmacophore and Binding Interactions
The amiloride molecule consists of a substituted pyrazine ring with an acylguanidinium group. The key binding interactions are:
-
Guanidinium Group: This group is protonated and carries a positive charge at physiological pH. It is thought to enter and physically occlude the pore of the ENaC, blocking the passage of sodium ions.[10] An unsubstituted guanidino group is essential for high-affinity binding to ENaC.[9]
-
Pyrazine Ring: The substituents on the pyrazine ring are critical for modulating the affinity and selectivity of the molecule. The electron-withdrawing chlorine atom at position 6 and the electron-donating amino group at position 5 are particularly important.[11]
The amiloride binding site is located deep within the pore of the ENaC. Mutagenesis studies have identified several key amino acid residues involved in binding, including αS583, βG525, and γG542 (rat ENaC numbering).[12] Additionally, a region in the extracellular loop of the α-subunit (residues 278-283) appears to play a role in stabilizing the bound drug.[10][13]
Structure-Activity Relationship (SAR)
Modifications at three key positions of the amiloride scaffold—the C2 acylguanidinium side chain, the C5 amino group, and the C6 halo group—have profound effects on biological activity.
Caption: Key modification sites on the amiloride scaffold that dictate activity and selectivity.
Modifications at the C2 Acylguanidinium Group
The guanidinium side chain is the most critical component for ENaC inhibition.
-
Requirement for Unsubstituted Guanidinium: Any substitution on the terminal nitrogens of the guanidinium group generally results in a significant loss of ENaC inhibitory activity.[9]
-
Hydrophobic Side Chains: While substitution decreases ENaC activity, adding a hydrophobic benzyl group to the terminal nitrogen (creating Benzamil) dramatically increases the stability of the drug-channel complex, lowering the off-rate and making it a more potent ENaC blocker than amiloride.[3] This suggests the presence of a nearby hydrophobic pocket in the channel protein.[3]
Modifications at the C5 Amino Group
The 5-amino group is a major determinant of target selectivity.
-
ENaC Activity: Replacement of the 5-amino group with hydrogen or chlorine diminishes ENaC blocking activity by affecting both the on-rate and off-rate of binding.[11] This group acts as an electron donor, stabilizing the interaction of the C6 substituent with the channel.[11]
-
NHE and uPA Activity: Substitution on the 5-amino group with alkyl or alkenyl groups dramatically increases the potency for NHE inhibition.[9] Compounds like 5-(N,N-dimethyl)amiloride (DMA), 5-(N-ethyl-N-isopropyl)amiloride (EIPA), and 5-(N,N-hexamethylene)amiloride (HMA) are hundreds of times more potent as NHE inhibitors than amiloride.[2] These 5-substituted analogs are also more potent inhibitors of uPA than the parent compound.[4]
Modifications at the C6 Chloro Group
The substituent at the 6-position primarily influences the duration of the ENaC blockade (the off-rate).
-
Electronegativity is Key: The stability of the blocking complex is directly related to the electronegativity of the C6 substituent.[1] A more negatively polarized substituent leads to a longer binding duration (a lower off-rate).[11]
-
Halogen Series: The order of effectiveness for halo-substitutions in prolonging the block (decreasing the off-rate) is Cl < Br < I < F < H.[11] Replacing the chlorine with hydrogen significantly weakens the interaction.[11][14] This modification does not significantly affect the on-rate of binding.[11]
Quantitative Structure-Activity Relationship Data
The following table summarizes the inhibitory potency of amiloride and several key analogs against their primary biological targets.
| Compound | Target | Assay Type | Potency (IC50 or K_i) | Reference(s) |
| Amiloride | ENaC | Electrophysiology | ~0.1 µM (IC50) | [8] |
| NHE-1 | Na+ Uptake | 40 µM (IC50) | [15] | |
| uPA | Enzyme Catalysis | 7 µM (K_i) | [4][5] | |
| Benzamil | ENaC | Noise Analysis | More potent than amiloride | [3] |
| DMA | NHE-1 | Na+ Uptake | 1 µM (IC50) | [15] |
| Na+/K+-ATPase | 86Rb+ Uptake | 520 µM (IC50) | [16] | |
| EIPA | NHE-1 | Na+ Uptake | 0.1 µM (IC50) | [15] |
| Na+/K+-ATPase | 86Rb+ Uptake | 120 µM (IC50) | [16] | |
| uPA | Enzyme Catalysis | ~2x more potent than amiloride | [4] | |
| HMA | NHE-1 | Na+ Uptake | 40 nM (IC50) | [15] |
| uPA | Enzyme Catalysis | ~2x more potent than amiloride | [4] |
IC50: Half-maximal inhibitory concentration. K_i: Inhibition constant.
Experimental Protocols
The evaluation of amiloride and its analogs relies on specific bioassays. The following are representative protocols for determining activity against ENaC and NHE.
ENaC Inhibition Assay via Two-Electrode Voltage Clamp (TEVC)
This electrophysiological technique is the gold standard for characterizing ion channel blockers using Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the α, β, and γ subunits of ENaC. They are then incubated for 2-5 days to allow for channel expression on the plasma membrane.
-
TEVC Setup: An oocyte is placed in a recording chamber and continuously perfused with a low-sodium buffer solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (V_m) and one to inject current.
-
Voltage Clamping: A feedback amplifier compares the measured V_m to a desired command potential (e.g., -60 mV). The amplifier injects the necessary current to hold the membrane potential constant. This injected current is equal in magnitude and opposite in sign to the current flowing through the expressed ion channels.
-
Data Acquisition: The amiloride-sensitive current is measured as the difference in total current before and after the application of a saturating concentration of amiloride (e.g., 10-50 µM).
-
Dose-Response Analysis: Oocytes are exposed to increasing concentrations of the test analog. The resulting current inhibition is measured at each concentration. The data are then fitted to a Hill equation to determine the IC50 value.[17]
Caption: Workflow for determining the IC50 of an amiloride analog on ENaC using TEVC.
Na+/H+ Exchanger Inhibition Assay in Membrane Vesicles
This method measures the effect of inhibitors on NHE activity by tracking ion movement across isolated membrane vesicles.
Methodology:
-
Vesicle Preparation: Microvillus membrane vesicles are prepared from rabbit renal cortices (or other relevant tissues/cells) through a series of differential centrifugation steps.
-
Proton Gradient Creation: The vesicles are pre-loaded with a buffer at a specific pH (e.g., pH 6.0) and then suspended in a buffer containing radioactive 22Na+ at a higher pH (e.g., pH 7.5). This creates an outwardly directed proton gradient (H+_in > H+_out) that drives Na+ uptake via the NHE.
-
Initiation of Uptake: The uptake of 22Na+ is initiated by adding the pre-loaded vesicles to the external buffer containing the radiolabel and the amiloride analog to be tested (at various concentrations).
-
Termination and Measurement: At specific time points, the uptake is stopped by adding an ice-cold "stop solution." The vesicles are rapidly collected by filtration, and the amount of 22Na+ trapped inside is quantified using liquid scintillation counting.
-
Data Analysis: The initial rate of Na+ uptake is calculated for each inhibitor concentration. These rates are then used to determine the IC50 of the analog for NHE inhibition.[18]
Conclusion
The structure-activity relationship of amiloride is a well-defined example of how subtle molecular modifications can dramatically alter the potency and selectivity of a drug for its biological targets. The core pyrazinoylguanidine scaffold is essential, with the unsubstituted guanidinium group being paramount for ENaC blockade. The key to tuning selectivity lies in the substitutions on the pyrazine ring. Modifications at the C6 position, governed by electronegativity, fine-tune the binding duration at ENaC. In contrast, substitutions at the C5 position serve as a molecular switch, dramatically decreasing ENaC affinity while increasing potency against the Na+/H+ exchanger and the urokinase-type plasminogen activator. This detailed SAR knowledge has enabled the development of highly selective pharmacological probes and continues to guide the design of novel therapeutics targeting these important ion transporters and enzymes.
References
- 1. Molecular recognition of amiloride analogs: a molecular electrostatic potential analysis. 1. Pyrazine ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amiloride selectively inhibits the urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and regulation of amiloride-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiloride and the Na(+)/H(+) exchanger protein: mechanism and significance of inhibition of the Na(+)/H(+) exchanger (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of an amiloride binding region in the alpha-subunit of ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amiloride and analogues inhibit Na(+)-H+ exchange and cell proliferation in AR42J pancreatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amiloride and amiloride analogs inhibit Na+/K+-transporting ATPase and Na+-coupled alanine transport in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of voltage and extracellular Na(+) on amiloride block and transport kinetics of rat epithelial Na(+) channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Amiloride Hydrochloride as a Na+/H+ Exchanger Inhibitor: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Amiloride Hydrochloride is a potassium-sparing diuretic that has been extensively repurposed as a pharmacological tool to study and inhibit the Na+/H+ exchanger (NHE) family of ion transporters. This guide provides a comprehensive technical overview of Amiloride's role as an NHE inhibitor, focusing on its mechanism of action, isoform specificity, impact on cellular signaling, and the experimental protocols used for its characterization.
Mechanism of Action
Amiloride and its derivatives act as competitive inhibitors at the external Na+ binding site of the Na+/H+ exchanger.[1] This inhibition prevents the electroneutral exchange of one extracellular sodium ion for one intracellular proton, leading to intracellular acidification and a decrease in intracellular sodium concentration under conditions of acid stress.[2][3] The pyrazinoylguanidine structure of amiloride is crucial for its inhibitory activity.[4] While a potent inhibitor of the epithelial sodium channel (ENaC), amiloride exhibits a lower affinity for NHE isoforms.[4]
Data Presentation: Inhibitory Potency of Amiloride and its Analogs
The inhibitory potency of amiloride and its analogs, such as 5-(N-ethyl-N-isopropyl)amiloride (EIPA) and 5-(N,N-hexamethylene)amiloride (HMA), varies significantly across the different NHE isoforms. This differential sensitivity allows these compounds to be used as tools to distinguish between the activities of various NHE isoforms. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values are key parameters for quantifying this potency.
| Compound | NHE Isoform | IC50 / Ki (µM) | Species/Cell Type | Reference |
| Amiloride | NHE1 | ~1-10 | Various | [5][6] |
| NHE2 | ~55 | Dogfish Gill | [1] | |
| NHE3 | ~9 | Dogfish Gill | [1] | |
| EIPA | NHE1 | ~0.03-0.1 | Various | [6][7] |
| NHE2 | ~0.5-4.8 | Various | [1] | |
| NHE3 | ~10-24 | Various | [1] | |
| HMA | NHE1 | ~0.1-0.5 | Various | [7] |
| DMA | NHE1 | ~0.1-0.5 | Various | [6][7] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as extracellular Na+ concentration and cell type.
Signaling Pathways Modulated by Amiloride-induced NHE Inhibition
NHE1, the most ubiquitously expressed isoform, is a key regulator of intracellular pH (pHi) and cell volume.[3][8] Its inhibition by amiloride has profound effects on various signaling pathways, particularly those involved in cell proliferation and apoptosis.[8][9]
Role in Cell Proliferation and Cell Cycle Progression
NHE1 activity is often upregulated in cancer cells, contributing to an alkaline intracellular environment that is permissive for proliferation.[8][9] Inhibition of NHE1 by amiloride can disrupt this pH homeostasis, leading to cell cycle arrest.[1][2] Key signaling molecules and pathways implicated include:
-
Akt/PKB Pathway: NHE1 activation can stimulate the Akt signaling pathway, which is a central regulator of cell survival and proliferation.[9]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), is another critical pathway in cell proliferation that can be modulated by NHE1 activity.[10]
-
Cyclins and CDKs: NHE1 activity has been shown to influence the expression and activity of cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinases (CDKs).[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Na+–H+ exchanger-1 (NHE1) regulation in kidney proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amiloride and amiloride analogs inhibit Na+/K+-transporting ATPase and Na+-coupled alanine transport in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. journals.physiology.org [journals.physiology.org]
Beyond the Channel: A Technical Guide to the Off-Target Cellular Interactions of Amiloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloride Hydrochloride, a pyrazinoylguanidine derivative, is a well-established potassium-sparing diuretic. Its primary mechanism of action involves the potent and specific blockade of the epithelial sodium channel (ENaC), leading to decreased sodium reabsorption in the distal nephron. However, a growing body of evidence reveals that amiloride's pharmacological activity extends beyond ENaC, encompassing a range of other cellular targets. This "off-target" activity, occurring at concentrations often higher than those required for ENaC inhibition, presents both challenges and opportunities in drug development and biomedical research. Understanding these alternative interactions is crucial for a comprehensive assessment of amiloride's therapeutic potential and for the design of more selective pharmacological agents.
This technical guide provides an in-depth exploration of the known cellular targets of this compound beyond ENaC. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the quantitative data on target inhibition, the experimental methodologies used for their characterization, and the signaling pathways affected by these interactions.
Quantitative Analysis of Amiloride's Off-Target Inhibition
The affinity of this compound for its various cellular targets varies significantly. The following tables summarize the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for key non-ENaC targets. These values provide a quantitative basis for comparing the potency of amiloride across different proteins and cellular systems. It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration and cell type.
| Target Protein | Amiloride Ki | Amiloride IC50 | Notes |
| Ion Exchangers | |||
| Na+/H+ Exchanger (NHE) | 3.0 x 10-5 M[1] | 3 µM (low extracellular Na+) to 1 mM (high extracellular Na+)[2] | Inhibition is competitive with Na+.[1] |
| Na+/Ca2+ Exchanger (NCX) | 1 mM[2] | Amiloride is a weak inhibitor of NCX. | |
| Enzymes | |||
| Urokinase Plasminogen Activator (uPA) | 7 µM[2] | Amiloride is a competitive inhibitor.[2] | |
| Receptor Tyrosine Kinases | |||
| Epidermal Growth Factor Receptor (EGFR) | 350 µM[3] | Inhibition is competitive with respect to ATP.[3] | |
| Insulin Receptor | Inhibition observed, but specific Ki/IC50 not detailed in the provided results. | Amiloride inhibits tyrosine phosphorylation.[3] | |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Inhibition observed, but specific Ki/IC50 not detailed in the provided results. | Amiloride inhibits tyrosine phosphorylation.[3] | |
| Ion Channels | |||
| T-type Calcium Channels | 62 µM (for CaV3.2)[4] | Potency varies between different T-type calcium channel isoforms.[4] |
Key Off-Target Cellular Targets and Their Signaling Pathways
Sodium-Hydrogen Exchanger (NHE)
The Na+/H+ exchanger is a family of ubiquitously expressed membrane proteins crucial for the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis. Amiloride acts as a competitive inhibitor of NHE, primarily at the external Na+ binding site.[1] Inhibition of NHE by amiloride leads to intracellular acidification, which can have profound effects on various cellular processes, including cell proliferation, migration, and apoptosis.
References
An In-depth Technical Guide to the Effects of Amiloride Hydrochloride on Intracellular pH Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanisms by which amiloride hydrochloride and its analogs modulate intracellular pH (pHi). It details the primary molecular targets, summarizes quantitative efficacy, outlines common experimental protocols for investigation, and visualizes the core concepts through signaling and workflow diagrams.
Introduction: The Critical Role of Intracellular pH
Intracellular pH (pHi) is a tightly regulated parameter crucial for a multitude of cellular processes, including enzyme activity, cell proliferation, migration, apoptosis, and ion transport.[1] The maintenance of pHi homeostasis, typically around a neutral value of 7.2, is managed by a sophisticated system of ion transporters that shuttle protons (H+) or their equivalents across the plasma membrane. Dysregulation of pHi is implicated in various pathological conditions, notably cancer, where tumor cells in an acidic microenvironment rely heavily on pHi regulation for survival.[2]
This compound, a potassium-sparing diuretic, is a widely utilized pharmacological tool and therapeutic agent that influences pHi.[3] Its primary utility in research stems from its well-characterized inhibitory effects on specific ion transporters central to pH control.
Mechanism of Action: Inhibition of Key Ion Transporters
Amiloride's principal effect on pHi regulation is mediated through its inhibition of the Na+/H+ exchanger (NHE) family of proteins.[4][5] It also famously blocks the epithelial sodium channel (ENaC) , though its direct impact on pHi is primarily through NHE inhibition.[6][7]
2.1 The Na+/H+ Exchanger (NHE)
NHEs are integral membrane proteins that extrude one intracellular proton in exchange for one extracellular sodium ion, playing a vital role in protecting the cell from intracellular acidification.[1][8] Amiloride acts as a competitive inhibitor at the external Na+ binding site of the exchanger.[9] By blocking NHE activity, amiloride prevents the efflux of H+, leading to a decrease in intracellular pH, particularly in cells recovering from an acid load.[2][10] The ubiquitous NHE1 isoform is a primary target in many cell types.[8]
2.2 Other Amiloride-Sensitive Transporters
While NHE is the main target for pHi regulation, amiloride also inhibits other transporters, though typically at different concentrations:
-
Epithelial Sodium Channel (ENaC): Amiloride is a potent ENaC blocker (IC50 ≈ 0.1 μM), which is the basis for its diuretic effect.[4] This action primarily affects transepithelial Na+ transport and can indirectly influence pHi by altering the membrane potential and the electrochemical gradients for other ions, including H+.[3][6]
-
Na+/Ca2+ Exchanger (NCX): Certain amiloride analogs, more so than amiloride itself, can inhibit the NCX, which can have downstream effects on Ca2+-dependent signaling pathways that may influence pHi.[8][11]
The signaling pathway below illustrates the primary mechanism of amiloride's action on pHi.
Caption: Amiloride blocks the Na+/H+ exchanger, preventing H+ extrusion and causing intracellular acidification.
Quantitative Data: Potency of Amiloride and Its Analogs
While amiloride is a potent ENaC blocker, its affinity for the Na+/H+ exchanger is moderate. Several 5-amino substituted analogs have been developed that exhibit significantly greater potency for NHE inhibition, making them valuable tools for distinguishing between the effects on different transporters.
| Compound | Target | Potency Metric | Value | Cell/Tissue Type | Reference |
| Amiloride | ENaC | IC50 | ~0.1 µM | Renal Epithelia | [4] |
| Amiloride | NHE | Ki | 30 µM | Rabbit Renal Microvillus | [9] |
| DMA (5-(N,N-dimethyl)amiloride) | NHE | Relative Potency | ~20x Amiloride | MGH-U1, EMT-6 Cells | [2] |
| MIBA (5-(N-methyl-N-isobutyl)amiloride) | NHE | Relative Potency | ~100x Amiloride | MGH-U1, EMT-6 Cells | [2] |
| EIPA (5-(N-ethyl-N-isopropyl)amiloride) | NHE | Relative Potency | ~200x Amiloride | MGH-U1, EMT-6 Cells | [2] |
Table 1: Comparative potencies of amiloride and its analogs on the Epithelial Sodium Channel (ENaC) and the Na+/H+ Exchanger (NHE). The analogs DMA, MIBA, and EIPA show markedly increased potency for NHE inhibition over the parent compound.
Studies have also quantified the direct impact on pHi. For example, in rat islets, 2.8 mmol/L glucose decreased pHi by 0.09 units, and the addition of 0.1 mmol/L amiloride caused a further decrease.[10] This demonstrates the role of the amiloride-sensitive Na+/H+ exchanger in maintaining baseline pHi.[10]
Experimental Protocols for Measuring pHi
The most common method for measuring amiloride's effect on pHi involves the use of pH-sensitive fluorescent dyes in living cells, coupled with fluorescence microscopy or flow cytometry.
4.1 Principle
Fluorescent probes such as BCECF-AM or SNARF-1 are cell-permeant esters that are cleaved by intracellular esterases, trapping the fluorescent indicator in the cytosol.[12] The fluorescence emission spectrum or intensity of these dyes changes predictably with proton concentration.[13] By measuring these changes and comparing them to a standard calibration curve, the absolute pHi can be determined.
4.2 Generalized Experimental Protocol
This protocol outlines the key steps for assessing the effect of amiloride on pHi in cultured cells.
-
Cell Preparation:
-
Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and grow to a desired confluency.
-
On the day of the experiment, replace the growth medium with a physiological salt solution (e.g., HEPES-buffered saline).
-
-
Fluorescent Dye Loading:
-
Prepare a loading solution containing a pH-sensitive dye (e.g., 1-5 µM BCECF-AM or SNARF-1-AM).
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C to allow for de-esterification and intracellular trapping.
-
Wash the cells thoroughly with the salt solution to remove any extracellular dye.
-
-
Baseline pHi Measurement:
-
Mount the cells on a fluorescence microscope equipped with appropriate filters for the chosen dye.
-
Acquire baseline fluorescence intensity (or ratio of intensities at two wavelengths, for ratiometric dyes) for a period of 2-5 minutes to establish a stable pHi.
-
-
Amiloride Treatment:
-
Introduce this compound or an analog at the desired concentration to the cell medium while continuously recording fluorescence.
-
Monitor the change in fluorescence over time to observe the effect on pHi. An acid-loading step (e.g., using a weak acid like propionic acid or an ammonium chloride prepulse) can be performed prior to amiloride addition to stimulate NHE activity.[10]
-
-
Calibration:
-
At the end of each experiment, generate a calibration curve.
-
Expose the cells to a series of high-potassium buffers of known pH values (e.g., ranging from pH 6.0 to 8.0).
-
Add the H+/K+ ionophore nigericin (e.g., 10 µM) to equilibrate the intracellular pH with the extracellular pH.[12][13]
-
Record the fluorescence intensity at each pH point. Plot the fluorescence ratio/intensity against pH to create the calibration curve.
-
-
Data Analysis:
-
Convert the experimental fluorescence measurements to pHi values using the generated calibration curve.
-
Quantify the rate and magnitude of pHi change following amiloride treatment.
-
The following diagram illustrates this experimental workflow.
Caption: A typical workflow for measuring the effect of amiloride on intracellular pH using fluorescence microscopy.
Logical Framework and Applications
The inhibitory effect of amiloride on NHE provides a clear logical framework for its impact on cellular function. This framework is crucial for both basic research and drug development.
Caption: Logical flow from amiloride administration to its downstream cellular effects via pHi modulation.
Applications in Research and Drug Development:
-
Studying pHi Homeostasis: Amiloride and its potent analogs are indispensable tools for isolating and studying the contribution of NHE to pHi regulation in various cell types and physiological conditions.[9]
-
Cancer Therapy: The acidic tumor microenvironment makes cancer cells highly dependent on NHE1 for survival. By blocking this exchanger, amiloride and its derivatives can selectively induce cytotoxicity in tumor cells, a strategy being explored for cancer treatment.[2]
-
Ischemia-Reperfusion Injury: Hyperactivation of NHE during ischemia-reperfusion contributes to cellular damage. NHE inhibitors, including amiloride analogs, have shown protective effects in preclinical models of cardiac and cerebral ischemia.[8][14]
Conclusion
This compound is a foundational pharmacological agent for the study of intracellular pH regulation. Its primary mechanism involves the competitive inhibition of the Na+/H+ exchanger, which leads to a decrease in intracellular pH. The availability of analogs with significantly higher potency for NHE allows for more precise dissection of its role versus other amiloride-sensitive channels. Through well-established experimental protocols utilizing fluorescent dyes, researchers can accurately quantify the impact of amiloride on pHi, providing critical insights into cellular physiology and exploring novel therapeutic strategies for diseases characterized by dysregulated pH, such as cancer and ischemic injury.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amiloride - Wikipedia [en.wikipedia.org]
- 5. Amiloride and the Na(+)/H(+) exchanger protein: mechanism and significance of inhibition of the Na(+)/H(+) exchanger (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amiloride-sensitive regulation of intracellular pH in B-cells: activation by glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actions of amiloride analogues on prostacyclin synthesis by rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry - a4cell [a4cell.com]
- 14. mdpi.com [mdpi.com]
Amiloride Hydrochloride: A Technical Guide to its Impact on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiloride hydrochloride, a potassium-sparing diuretic, is a multifaceted pharmacological agent whose utility extends beyond its primary clinical indications for hypertension and congestive heart failure. Its complex mechanism of action involves the modulation of numerous cell signaling pathways, making it a valuable tool for researchers investigating cellular transport, proliferation, and metastasis. This technical guide provides an in-depth analysis of amiloride's effects on key signaling cascades, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.
Introduction to this compound
This compound is a pyrazinoylguanidine derivative that primarily functions by blocking ion transport proteins on the cell surface.[1] Its most well-characterized targets are the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE), which are crucial for maintaining ion and pH homeostasis.[2] However, a growing body of evidence reveals that amiloride also exerts significant "off-target" effects on a variety of other signaling molecules, including the urokinase-type plasminogen activator (uPA) system and several protein kinases.[3][4] These interactions underscore amiloride's potential as a lead compound for developing novel therapeutics, particularly in oncology.
Primary Targets and Core Signaling Pathways
Amiloride's principal effects are mediated through the inhibition of two key ion transporters: ENaC and NHE.
Epithelial Sodium Channel (ENaC)
ENaC is a crucial channel found in the apical membrane of epithelial cells in the kidneys, lungs, and colon, where it mediates sodium reabsorption.[1] By blocking ENaC, amiloride disrupts this process, leading to its diuretic and antihypertensive effects.[1] This inhibition occurs through a reversible block of the channel pore, which hyperpolarizes the luminal membrane and reduces the driving force for potassium secretion.[5]
Sodium-Hydrogen Exchanger (NHE)
Amiloride also inhibits the Na+/H+ exchanger, a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) and cell volume by extruding protons in exchange for sodium ions.[6] Inhibition of NHE leads to intracellular acidification, which can, in turn, affect cellular processes like proliferation and migration.
Off-Target Effects on Signaling Pathways
Beyond its primary targets, amiloride influences several other signaling pathways, which are critical for its potential anti-cancer properties.
Urokinase-Type Plasminogen Activator (uPA) System
Amiloride is a competitive inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease that plays a key role in cancer invasion and metastasis.[3][7] uPA converts plasminogen to plasmin, which in turn degrades components of the extracellular matrix, facilitating cell migration.[3] By inhibiting uPA, amiloride can impede these processes.[8]
Receptor Tyrosine Kinases (RTKs)
Amiloride has been shown to directly inhibit the kinase activity of several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (IR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][9] It acts as an ATP competitor, preventing the autophosphorylation and activation of these receptors and their downstream signaling cascades, such as the PI3K/Akt pathway.[9][10]
Quantitative Data Presentation
The inhibitory potency of amiloride varies significantly across its different molecular targets. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
Table 1: Inhibition of Primary Ion Transporter Targets
| Target | Parameter | Value (µM) | Cell/System Context |
| Epithelial Na+ Channel (ENaC) | IC50 | 0.1 - 0.5 | Varies by subunit composition and cell type |
| Epithelial Na+ Channel (αβγENaC) | Ki | 0.1 | MDCK cells |
| Epithelial Na+ Channel (δβγENaC) | IC50 | 2.6 | - |
| Na+/H+ Exchanger (NHE) | IC50 | 3.0 (low Na+) - 1000 (high Na+) | Varies with extracellular Na+ concentration |
Data sourced from[2][6][11][12].
Table 2: Inhibition of Off-Target Proteins
| Target | Parameter | Value (µM) | Notes |
| Urokinase-Type Plasminogen Activator (uPA) | Ki | 2.4 - 7.0 | Competitive inhibitor |
| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Ki | 350 | Competitive with ATP |
| Insulin Receptor (IR) Tyrosine Kinase | - | Inhibition Observed | - |
| Platelet-Derived Growth Factor Receptor (PDGFR) Tyrosine Kinase | - | Inhibition Observed | - |
| Na+/K+-ATPase | IC50 | 3000 | Direct, reversible inhibition |
Data sourced from[7][9][13][14][15].
Experimental Protocols
To facilitate the investigation of amiloride's effects, this section provides detailed methodologies for key experiments.
Protocol: Measuring ENaC Activity via Whole-Cell Patch Clamp
This protocol allows for the direct measurement of amiloride-sensitive currents through ENaC in cultured cells.
Materials:
-
Cells: HEK293 or CHO cells stably expressing human αβγ-ENaC.
-
Bath Solution (Extracellular): 150 mM NaCl, 1 mM CaCl2, 2 mM MgCl2, 10 mM HEPES. Adjust pH to 7.4 with NaOH.[16]
-
Pipette Solution (Intracellular): 120 mM CsCl, 5 mM NaCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 2 mM ATP, 0.1 mM GTP. Adjust pH to 7.4 with CsOH.[16]
-
Amiloride Stock Solution: 10 mM Amiloride HCl in DMSO.
-
Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the bath solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-6 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ, "gigaseal").
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -60 mV. Record baseline currents using a voltage ramp protocol (e.g., 500 ms ramps from +60 mV to -100 mV) to generate a current-voltage (I-V) curve.[16]
-
Amiloride Application: Perfuse the chamber with the bath solution containing the desired concentration of amiloride (e.g., 10 µM for maximal ENaC block).
-
Inhibited Current Recording: Once the current has stabilized, record the currents again using the same voltage ramp protocol.
-
Data Analysis: The amiloride-sensitive current is calculated by subtracting the current recorded in the presence of amiloride from the baseline current.[11] This represents the current flowing specifically through ENaC.
Protocol: Assessing Protein Phosphorylation via Western Blot
This protocol details the steps to analyze changes in the phosphorylation state of proteins, such as Akt, in response to amiloride treatment.
Materials:
-
Cell Culture: Cells of interest treated with vehicle or amiloride for a specified time.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
SDS-PAGE: Gels, running buffer, and electrophoresis apparatus.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and blotting apparatus.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7] Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can increase background.[3]
-
Antibodies: Primary antibodies specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) and for the total protein (e.g., anti-Akt). HRP-conjugated secondary antibodies.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Sample Preparation:
-
Treat cells with amiloride at the desired concentration and duration.
-
Wash cells with ice-cold PBS and lyse them on ice using the supplemented lysis buffer.
-
Clarify lysates by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.[7]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[8]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (for Total Protein):
-
To normalize the phospho-protein signal, the membrane can be stripped of the first set of antibodies using a mild stripping buffer and then re-probed with an antibody against the total (pan) protein. This serves as a loading control.
-
Conclusion
This compound is a powerful pharmacological tool with a diverse range of effects on cellular signaling. Its well-defined inhibitory actions on ENaC and NHE, coupled with its significant off-target modulation of the uPA system and various protein kinases, make it an invaluable compound for research in nephrology, cardiovascular disease, and oncology. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize amiloride in their investigations of these critical signaling pathways. A thorough understanding of its polypharmacology is essential for interpreting experimental results and for exploring its potential in the development of new therapeutic strategies.
References
- 1. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. Amiloride directly inhibits growth factor receptor tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium sparing effect of amiloride in patients receiving diuretics: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 15. Amiloride and amiloride analogs inhibit Na+/K+-transporting ATPase and Na+-coupled alanine transport in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]
Amiloride Hydrochloride: A Versatile Tool for Interrogating Ion Channel Physiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloride hydrochloride is a potassium-sparing diuretic that has long been a cornerstone in the pharmacological toolbox for studying ion transport systems.[1] Its ability to selectively block various ion channels and exchangers makes it an invaluable tool for dissecting the intricate physiological roles of these membrane proteins in a wide range of cellular processes. This technical guide provides an in-depth overview of amiloride's mechanism of action, its principal targets, and detailed methodologies for its application in ion channel research, empowering researchers to leverage this compound in their experimental designs effectively.
Mechanism of Action
Amiloride's primary mechanism of action is the direct blockade of the epithelial sodium channel (ENaC).[2][3] ENaC is a key player in sodium reabsorption in the distal nephron, colon, and lungs.[4][5] By binding to the pore of the ENaC, amiloride physically obstructs the passage of sodium ions, leading to a reduction in sodium and water reabsorption and a decrease in potassium excretion.[1][6] This potassium-sparing effect is a direct consequence of the reduced transepithelial potential difference that normally drives potassium secretion.[1]
Beyond its potent effects on ENaC, amiloride also exhibits inhibitory activity against other ion transporters, albeit with lower affinity. These include the sodium-hydrogen exchanger (NHE), T-type calcium channels, and acid-sensing ion channels (ASICs).[2][7][8][9] This broader specificity, while a consideration for experimental design, also presents opportunities to study a variety of physiological and pathophysiological processes.
Key Ion Channel Targets of Amiloride
The utility of amiloride as a research tool is underscored by its differential affinity for various ion transporters. Understanding these quantitative differences is critical for designing experiments that selectively target a specific channel.
| Target Ion Channel/Transporter | Abbreviation | IC50 / Ki Value | Tissue/Cell Type | Reference |
| Epithelial Sodium Channel | ENaC | ~0.1 µM (IC50) | Kidney, Colon, Lung | [2] |
| Epithelial Sodium Channel | ENaC | 0.1 to 0.5 µM (IC50) | Epithelial Cells | [7] |
| Sodium-Hydrogen Exchanger | NHE | 3 µM - 1 mM (IC50) | Various | [7] |
| Sodium-Hydrogen Exchanger | NHE-1 | - | Heart | [2] |
| Sodium-Hydrogen Exchanger | NHE | 3.0 x 10⁻⁵ M (Ki) | Rabbit Renal Cortical Microvillus Membrane Vesicles | [10] |
| T-type Calcium Channel | CaV3.2 | 62 µM (IC50) | Human Embryonic Kidney 293 Cells | [11] |
| T-type Calcium Channel | CaV3.1 / CaV3.3 | ~13-fold higher than CaV3.2 (IC50) | Human Embryonic Kidney 293 Cells | [11] |
| Urokinase Plasminogen Activator | uPA | 7 µM (Ki) | - | [7] |
| TRPP3 Channel | TRPP3 | 143 µM (IC50) | Xenopus laevis Oocytes | [12] |
Signaling Pathways and Experimental Workflows
Amiloride's interaction with ion channels has profound effects on various signaling pathways and cellular functions. The following diagrams illustrate these relationships and provide frameworks for experimental design.
Caption: Mechanism of amiloride-induced diuresis via ENaC blockade.
Caption: Amiloride's effect on intracellular pH via NHE inhibition.
Caption: Experimental workflow for patch-clamp analysis of amiloride effects.
Experimental Protocols
Electrophysiological Measurement of ENaC Inhibition using Patch-Clamp
This protocol is designed to characterize the inhibitory effect of amiloride on ENaC activity in cultured epithelial cells, such as the A6 cell line derived from Xenopus laevis kidney, which is known to express a high density of amiloride-sensitive sodium channels.[13][14]
Materials:
-
Cultured A6 cells grown on permeable supports
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette solution (in mM): 120 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, adjusted to pH 7.4 with KOH
-
Bath solution (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH
-
This compound stock solution (10 mM in DMSO) and serial dilutions
Methodology:
-
Culture A6 cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with pipette solution.
-
Mount the cell culture dish on the stage of an inverted microscope equipped for patch-clamp recording.
-
Establish a giga-ohm seal between the patch pipette and the apical membrane of a single A6 cell.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline whole-cell currents in the bath solution.
-
Perfuse the bath with solutions containing increasing concentrations of amiloride (e.g., 10 nM to 100 µM).
-
Record the steady-state current at each amiloride concentration.
-
Wash out the amiloride with the control bath solution to assess the reversibility of the block.
-
Analyze the data by plotting the fractional inhibition of the current as a function of amiloride concentration to determine the IC50 value.
Measurement of Na+/H+ Exchange Activity in Membrane Vesicles
This protocol allows for the study of amiloride's effect on NHE activity in a cell-free system using isolated membrane vesicles.[10]
Materials:
-
Isolated plasma membrane vesicles (e.g., from renal brush border)
-
Fluorescent pH-sensitive dye (e.g., BCECF)
-
Fluorometer
-
Intravesicular buffer (e.g., 150 mM KCl, 20 mM HEPES-Tris, pH 7.4)
-
Extravesicular buffer (e.g., 150 mM NaCl or KCl, 20 mM HEPES-Tris, pH 7.4)
-
This compound stock solution and dilutions
Methodology:
-
Load the isolated membrane vesicles with the pH-sensitive dye BCECF by incubation.
-
Establish an outwardly directed proton gradient by diluting the acid-loaded vesicles into a more alkaline extravesicular buffer.
-
Initiate Na+/H+ exchange by adding NaCl to the extravesicular medium.
-
Monitor the change in intravesicular pH as an increase in BCECF fluorescence using a fluorometer.
-
To test the effect of amiloride, pre-incubate the vesicles with varying concentrations of amiloride before initiating the exchange reaction.
-
Measure the initial rate of fluorescence change in the presence and absence of amiloride.
-
Calculate the percent inhibition of NHE activity and determine the Ki for amiloride. The inhibition by amiloride on Na+ influx is fully competitive.[10]
Conclusion
This compound remains a powerful and versatile pharmacological tool for the investigation of ion channel physiology. Its well-characterized inhibitory profile against ENaC, coupled with its effects on other key transporters like NHE, provides researchers with a means to probe fundamental cellular processes. By carefully considering its concentration-dependent effects and employing appropriate experimental protocols, scientists can continue to unravel the complex roles of these ion channels in health and disease. The methodologies and data presented in this guide offer a solid foundation for the effective use of amiloride in advancing our understanding of ion transport.
References
- 1. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amiloride - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Amiloride selectively blocks the low threshold (T) calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amiloride Docking to Acid-sensing Ion Channel-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Block of human CaV3 channels by the diuretic amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis and Derivatives of Amiloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Amiloride and its derivatives. It delves into the structure-activity relationships of these compounds, presenting key quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to Amiloride
Amiloride, chemically known as 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide, is a potassium-sparing diuretic.[1][2] It primarily functions by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubules and collecting ducts of the kidneys.[1] This inhibition leads to decreased sodium reabsorption and consequently, a mild diuretic and antihypertensive effect.[1] Beyond its diuretic properties, Amiloride and its derivatives have garnered significant interest for their off-target effects, notably the inhibition of the urokinase-type plasminogen activator (uPA) and the Na+/H+ exchanger (NHE1), both of which are implicated in cancer progression.[3][4] This has spurred extensive research into the synthesis of novel Amiloride analogs with enhanced potency and selectivity for these therapeutic targets.
Chemical Synthesis of Amiloride
The synthesis of Amiloride typically proceeds from methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. The key transformation involves the reaction of this ester with guanidine to form the final acylguanidine moiety of Amiloride.
Experimental Protocol: Synthesis of Amiloride
This protocol is based on methodologies described in the patent literature.[5]
Materials:
-
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
-
Guanidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Crushed ice-water
Procedure:
-
A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol.
-
Guanidine hydrochloride is added to the sodium methoxide solution with stirring at room temperature (25 °C).
-
After a brief stirring period (e.g., 15 minutes), methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is added to the mixture.
-
The reaction mixture is heated, for instance, on a steam bath for approximately 15 minutes.
-
The reaction is quenched by the addition of crushed ice-water, which precipitates the crude Amiloride.
-
The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization.
Amiloride Derivatives: Synthesis and Structure-Activity Relationships
The pyrazine ring of Amiloride offers several positions for chemical modification, with the 5- and 6-positions being the most extensively studied for the generation of derivatives with altered pharmacological profiles.[3][6]
Synthesis of 5-Substituted Amiloride Derivatives
Derivatives with substitutions at the 5-amino group are commonly synthesized via nucleophilic aromatic substitution.[6]
The synthesis of HMA, a potent NHE1 inhibitor, serves as a representative example.[7]
Materials:
-
3-amino-5,6-dichloropyrazine-2-methyl ester
-
Hexamethyleneimine
-
Diisopropylethylamine (DIPEA)
-
Isopropanol
-
Guanidine (2 M in Methanol)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of methyl 3-amino-5-(hexahydro-1H-azepin-1-yl)-6-chloropyrazine-2-carboxylate (HMA methyl ester): A mixture of 3-amino-5,6-dichloropyrazine-2-methyl ester, hexamethyleneimine, and DIPEA in isopropanol is heated to reflux for approximately 2 hours. The resulting intermediate, the HMA methyl ester, is then isolated and purified.[7]
-
Guanidinylation: The purified HMA methyl ester is dissolved in DMF, and a solution of guanidine in methanol is added. The reaction is stirred at room temperature for about 18 hours to yield HMA.[7]
Synthesis of 6-Substituted Amiloride Derivatives
Modifications at the 6-position often involve the displacement of the chloro group. One common starting material for these syntheses is N-amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide.[5]
The following is a general procedure based on patent literature.[5]
Materials:
-
N-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide hydrochloride
-
Cuprous salt (e.g., cuprous cyanide for cyano substitution)
-
Hexamethylphosphoramide (HMPA) or Dimethylformamide (DMF)
Procedure:
-
N-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide hydrochloride and the appropriate cuprous salt are combined in a solvent such as HMPA or DMF.
-
The reaction mixture is heated (e.g., to 100 °C) for a short period (e.g., 15 minutes).
-
After cooling, the reaction mixture is added to an aqueous solution (e.g., aqueous sodium cyanide for cyano substitution) to precipitate the product.
-
The solid is collected by filtration and purified.
Structure-Activity Relationships (SAR)
Modifications to the Amiloride scaffold have profound effects on its activity against ENaC, uPA, and NHE1.
-
5-Position: Substitution at the 5-amino group generally decreases ENaC inhibitory activity, thus reducing the diuretic effect.[6] However, bulky and lipophilic substituents at this position can significantly enhance NHE1 inhibitory potency.[3][8] For instance, 5-(N-ethyl-N-isopropyl)amiloride (EIPA) and hexamethylene amiloride (HMA) are potent NHE1 inhibitors.[3][9]
-
6-Position: The 6-chloro group is important for high-affinity binding to ENaC.[3] Modifications at this position can modulate selectivity. For example, certain pyrimidine-substituted HMA analogs have been identified as dual uPA/NHE1 inhibitors, while others show high selectivity for uPA.[4][8]
-
Guanidinium Group: The acylguanidine moiety is crucial for the activity of Amiloride and its derivatives.
Quantitative Data on Amiloride and its Derivatives
The following tables summarize the inhibitory activities of Amiloride and some of its key derivatives against their primary targets.
| Compound | Target | IC50 / Ki | Reference |
| Amiloride | ENaC | IC50: ~0.1-0.5 µM | [10][11] |
| uPA | Ki: 7 µM | [12] | |
| NHE1 | IC50: ~3 µM | [10] | |
| EIPA | uPA | More potent than Amiloride | [12] |
| HMA | uPA | IC50: ~6 µM | [6] |
| NHE1 | EC50: 3.91 µM (MHV replication) | [13] | |
| Pyrimidine analog 24 | uPA | IC50: 175 nM | [4][8] |
| NHE1 | IC50: 266 nM | [4][8] | |
| Methoxypyrimidine analog 26 | uPA | IC50: 86 nM | [4][8] |
| NHE1 | IC50: 12,290 nM | [4][8] | |
| 5-morpholino analog 29 | uPA | IC50: 10,949 nM | [4][8] |
| NHE1 | IC50: 129 nM | [4][8] | |
| 5-(1,4-oxazepine) analog 30 | uPA | IC50: 5715 nM | [4][8] |
| NHE1 | IC50: 85 nM | [4][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways inhibited by Amiloride and its derivatives, as well as a general workflow for their synthesis and evaluation.
Synthesis and Evaluation Workflow
Amiloride and ENaC Signaling
References
- 1. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4196292A - 6-Substituted amiloride derivatives - Google Patents [patents.google.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Amiloride's Interaction with Acid-Sensing Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid-sensing ion channels (ASICs) are neuronal, proton-gated cation channels that play a significant role in a variety of physiological and pathophysiological processes, including pain perception, synaptic plasticity, and ischemic neuronal injury.[1][2] Amiloride, a potassium-sparing diuretic, is a well-established, albeit non-selective, inhibitor of ASICs.[1][3][4] This technical guide provides an in-depth overview of the molecular interaction between amiloride and ASIC subtypes. It summarizes quantitative data on inhibitory concentrations, details common experimental protocols for studying this interaction, and visualizes the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers in neuroscience and drug development investigating the therapeutic potential of ASIC modulation.
Mechanism of Action: Amiloride as an ASIC Pore Blocker
Amiloride functions as an open-channel blocker of most ASIC subtypes.[5] It physically occludes the ion pore, thereby preventing the influx of cations like Na⁺ and Ca²⁺ that normally occurs upon channel activation by extracellular protons.[5] The binding site for amiloride is located within the channel's outer vestibule.[6] Mutagenesis studies have identified specific amino acid residues, such as a conserved glycine residue in the pre-M2 region (e.g., Gly-430 on ASIC2a), as critical for amiloride sensitivity.[3] The positively charged guanidinium group of amiloride is thought to interact with negatively charged residues in the pore, leading to a voltage-dependent block that is more pronounced at negative membrane potentials.[4]
While primarily known as an inhibitor, amiloride's effect on ASIC3 is more complex. It can paradoxically potentiate ASIC3 currents under certain conditions, a phenomenon accompanied by alterations in channel gating properties such as a shift in pH-dependent activation and inhibition of steady-state desensitization.[6][7] This suggests multiple interaction sites or mechanisms for amiloride on the ASIC3 subtype.[6][7]
Quantitative Data: Amiloride's Potency on ASIC Subtypes
Amiloride exhibits varying potency across different ASIC subtypes. Generally, it inhibits ASIC currents in the micromolar range.[3] The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the efficacy of amiloride and its analogs. The following tables summarize reported IC₅₀ values for amiloride and selected analogs on various ASIC subtypes.
Table 1: IC₅₀ Values of Amiloride for Different ASIC Subtypes
| ASIC Subtype | Species | Expression System | IC₅₀ (µM) | Reference(s) |
| ASIC1a | Rat | CHO Cells | ~10 | [5] |
| ASIC1a | Mouse | Cortical Neurons | 13.82 | [8] |
| ASIC1b | Rat | DRG Neurons | ~20 | [3] |
| ASIC2a | Rat | DRG Neurons | 29.1 | [3] |
| ASIC3 | Rat | DRG Neurons | 9.5 (transient) | [3] |
| ASIC3 | Rat | - | ~60 (transient) | [3] |
Note: The sustained component of the ASIC3 current is largely resistant to amiloride blockade.[3]
Table 2: Comparative IC₅₀ Values of Amiloride and Its Analogs on ASIC1a
| Compound | Expression System | IC₅₀ (µM) | Reference(s) |
| Amiloride | Mouse Cortical Neurons | 13.82 | [8] |
| Benzamil | Mouse Cortical Neurons | 2.40 | [8] |
| Phenamil | Mouse Cortical Neurons | 8.95 | [8] |
| DMA | Mouse Cortical Neurons | 10.68 | [8] |
| EIPA | Mouse Cortical Neurons | 20.78 | [8] |
| 6-iodoamiloride | tsA-201 Cells (hASIC1) | 0.088 | [9] |
Experimental Protocols
The study of amiloride's interaction with ASICs predominantly relies on electrophysiological techniques, particularly whole-cell patch-clamp and two-electrode voltage clamp (TEVC) recordings.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ionic currents from a single cell, such as a cultured neuron or a cell line heterologously expressing a specific ASIC subtype (e.g., CHO or HEK-293 cells).[8][9]
Methodology:
-
Cell Preparation: Cells expressing the target ASIC subtype are cultured on glass coverslips.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2–4 MΩ when filled with intracellular solution.[8]
-
Recording Solutions:
-
Intracellular Solution (Pipette Solution): A typical composition includes (in mM): 140 CsF, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 TEA, 4 MgCl₂. The pH is adjusted to 7.3 with CsOH.[8]
-
Extracellular Solution (Bath Solution): A typical composition includes (in mM): 120 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 MES. The pH is adjusted as needed for baseline (e.g., 7.4) and activation (e.g., 6.0).[6][8]
-
-
Recording Procedure:
-
A micropipette is brought into contact with a cell to form a high-resistance seal (giga-seal).
-
The cell membrane under the pipette tip is ruptured to achieve the "whole-cell" configuration.
-
The cell is voltage-clamped at a holding potential, typically -60 mV.[8]
-
ASIC currents are activated by rapidly perfusing the cell with an acidic extracellular solution (e.g., pH 6.0).[8]
-
To test inhibition, amiloride (dissolved in the acidic solution) is applied at various concentrations, and the reduction in the peak current amplitude is measured.[8]
-
-
Data Analysis: Dose-response curves are constructed by plotting the percentage of current inhibition against the logarithm of the amiloride concentration. These curves are then fitted with a logistic equation to determine the IC₅₀ value.[8]
Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes
This method is suitable for studying channels expressed at high levels and involves injecting cRNA of the target ASIC into Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Oocytes are harvested and defolliculated.
-
cRNA Injection: cRNA encoding the desired ASIC subunit(s) is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for channel expression.
-
Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.
-
Recording Procedure: The oocyte is voltage-clamped, and currents are elicited by perfusing the chamber with solutions of varying pH, with and without amiloride, similar to the patch-clamp protocol.
Logical Relationships and Pharmacological Profile
Amiloride serves as a parent compound for a range of derivatives, some of which exhibit greater potency and/or selectivity for certain ASIC subtypes. The pharmacological profile of these compounds is crucial for their development as research tools or therapeutic agents.
Conclusion
Amiloride remains a cornerstone pharmacological tool for the initial characterization of ASIC function. Its mechanism as a pore blocker is well-established for most subtypes, though its complex interactions with ASIC3 highlight the nuances of its activity. While its lack of selectivity is a limitation, the quantitative data on its potency across different subtypes provide a critical baseline for research. The detailed electrophysiological protocols outlined herein represent the standard methodologies for investigating the effects of amiloride and its more potent derivatives. This guide serves as a foundational resource for scientists aiming to explore the role of ASICs in health and disease and to develop novel, more selective modulators for therapeutic intervention.
References
- 1. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Azolyl)-Benzamidines as a Novel Chemotype for ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amiloride Docking to Acid-sensing Ion Channel-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]
- 7. Research Portal [iro.uiowa.edu]
- 8. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The Role of Amiloride in Modulating Urokinase-Type Plasminogen Activator (uPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The urokinase-type plasminogen activator (uPA) system is a key player in cancer progression, contributing to tumor cell invasion, migration, and metastasis.[1][2][3] Its overexpression is correlated with poor prognosis in various cancers.[1][4] Amiloride, a potassium-sparing diuretic, has been identified as a modulator of uPA activity, presenting a promising scaffold for the development of novel anti-metastatic therapies.[5][6] This technical guide provides an in-depth analysis of the role of amiloride in modulating uPA, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. Amiloride and its derivatives have been shown to inhibit uPA activity, with some analogs demonstrating significantly increased potency and selectivity.[5][7][8] The mechanism of action involves competitive inhibition of the uPA enzyme and modulation of its gene expression at both transcriptional and post-transcriptional levels.[9][10] This document serves as a comprehensive resource for researchers and drug development professionals working on uPA-targeted cancer therapies.
Introduction to the uPA System and Its Role in Cancer
The urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in the breakdown of the extracellular matrix (ECM).[11] uPA converts the inactive zymogen, plasminogen, into the active protease, plasmin.[1] Plasmin, in turn, can degrade various components of the ECM and activate other proteases, such as matrix metalloproteinases (MMPs).[12] This cascade of proteolytic activity is essential for tissue remodeling in physiological processes.
Amiloride as a Modulator of uPA
Amiloride is a potassium-sparing diuretic that primarily functions by inhibiting the epithelial sodium channel (ENaC) in the kidneys.[13][14] However, it has been discovered to possess "off-target" activities, including the inhibition of the sodium-hydrogen exchanger (NHE1) and, significantly, the urokinase-type plasminogen activator (uPA).[1][15] The anticancer properties of amiloride are believed to be at least partially attributable to its inhibition of uPA.[6][16]
Mechanism of Action
Amiloride modulates uPA through a multi-faceted mechanism:
-
Direct Enzymatic Inhibition: Amiloride acts as a competitive inhibitor of uPA's catalytic activity.[10][17] It binds to the active site of the enzyme, preventing it from converting plasminogen to plasmin.
-
Transcriptional and Post-Transcriptional Regulation: Studies in human colon cancer cells have shown that amiloride can profoundly inhibit the production of uPA mRNA.[9] This inhibition occurs at both the transcriptional and post-transcriptional levels, suggesting a comprehensive regulation of uPA gene expression.[9] Amiloride has also been shown to inhibit the expression of the uPA receptor (uPAR).[18]
Signaling Pathways
The uPA/uPAR system is integrated into a complex network of signaling pathways that control cell migration, invasion, and survival. By binding to its receptor, uPA can interact with other cell surface molecules, such as integrins, to activate intracellular signaling cascades, including the ERK pathway.[1] Amiloride's inhibition of uPA is expected to disrupt these signaling events, thereby reducing the pro-invasive and pro-metastatic phenotype of cancer cells.
Quantitative Data on Amiloride and its Derivatives as uPA Inhibitors
The inhibitory potency of amiloride and its analogs against uPA has been quantified in numerous studies. This data is crucial for understanding structure-activity relationships and for the development of more potent and selective inhibitors.
| Compound | Ki (nM) | IC50 (µM) | Selectivity | Reference(s) |
| Amiloride | 2,400 - 7,000 | 6.3 - 28.4 | High selectivity over related proteases like tPA, plasmin, thrombin, and kallikrein. | [5][6][12] |
| 5-ethylisopropyl amiloride (EIPA) | - | ~3.5 | Approximately twofold more potent than amiloride. | [6] |
| 5-N,N-(hexamethylene)amiloride (HMA) | 1,356 | - | More potent than amiloride. | [8][19] |
| 6-(2-benzofuranyl) amiloride (Compound 15) | 183 | - | Significantly more potent than amiloride. | [5] |
| 6-(4-methoxypyrimidine) HMA (Compound 18) | 53 | - | 143-fold selectivity for uPA over NHE1. | [12] |
| Other 6-substituted amiloride derivatives | 21 - 183 | - | Display uPA inhibitory potencies in the nM range. | [5] |
Experimental Protocols
The investigation of amiloride's effect on uPA involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
uPA Enzyme Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the catalytic activity of uPA.
Principle: A fluorogenic substrate for uPA is used. When cleaved by active uPA, a fluorescent molecule is released, and the increase in fluorescence is measured over time. Inhibitors will reduce the rate of fluorescence increase.
Protocol:
-
Prepare a stock solution of the test compound (e.g., amiloride) in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the following to each well:
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Purified human uPA enzyme
-
Serial dilutions of the test compound or vehicle control
-
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic uPA substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC).
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) using a microplate reader.
-
Record fluorescence readings at regular intervals for a set duration (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
References
- 1. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urokinase Type Plasminogen Activator and the Molecular Mechanisms of its Regulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 4. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amiloride modulates urokinase gene expression at both transcription and post-transcription levels in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of specific inhibition of urokinase plasminogen activator by amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibitory effect of amiloride on the urokinase plasminogen activators in prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human urokinase receptor expression is inhibited by amiloride and induced by tumor necrosis factor and phorbol ester in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
Amiloride: A Comprehensive Technical Guide to its Diuretic and Antikaliuretic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiloride is a potassium-sparing diuretic that exerts its effects by directly inhibiting the epithelial sodium channel (ENaC) in the distal nephron. This inhibition leads to a modest increase in sodium and water excretion (diuresis) while concurrently reducing potassium excretion (antikaliuresis). This technical guide provides an in-depth analysis of the molecular mechanisms, physiological effects, and experimental evaluation of amiloride. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Mechanism of Action
Amiloride's primary pharmacological target is the epithelial sodium channel (ENaC), a key protein in maintaining sodium balance.[1][2] ENaC is predominantly located in the apical membrane of epithelial cells in the late distal convoluted tubule and collecting duct of the kidney.[3]
Inhibition of the Epithelial Sodium Channel (ENaC)
ENaC is a heterotrimeric protein composed of α, β, and γ subunits that form a channel pore.[3] Amiloride acts as a direct, reversible blocker of this pore.[3] This blockade inhibits the reabsorption of sodium ions (Na+) from the tubular fluid back into the bloodstream.[1] The IC50 for amiloride's inhibition of ENaC is approximately 0.1 μM, indicating a potent interaction.[4]
The reduced influx of positively charged sodium ions into the tubular cells leads to a hyperpolarization of the luminal membrane. This change in transepithelial potential difference diminishes the electrochemical driving force for the secretion of potassium ions (K+) into the tubular lumen, resulting in potassium retention.[2]
Signaling Pathway of Amiloride Action
The mechanism of amiloride's action on the principal cells of the collecting duct can be visualized as a direct molecular interaction leading to a cascade of effects on ion transport.
Quantitative Data on Diuretic and Antikaliuretic Effects
The following tables summarize the quantitative effects of amiloride on urinary electrolyte excretion from various studies.
Table 1: Dose-Response of Amiloride in Healthy Male Subjects
| Amiloride Dose (mg) | Change in Urinary Volume | Change in Sodium Excretion | Change in Potassium Excretion |
| 5 | Increased | Increased | Reduced |
| 10 | Increased | Increased | Reduced |
| 20 | Increased | Increased | Reduced |
| 30 | Increased | Increased | Reduced |
| 40 | Plateau in response | Plateau in response | Plateau in response |
| 60 | Plateau in response | Plateau in response | Plateau in response |
| Data adapted from a study investigating the dose-response of amiloride. The effects on urinary volume, sodium, and chloride excretion increased with doses up to 40 mg, after which a plateau was observed.[3] |
Table 2: Effects of Amiloride on Urinary Electrolyte Excretion in Healthy Volunteers
| Treatment | Change in Urinary Sodium Excretion | Change in Urinary Potassium Excretion |
| Amiloride (5 mg) | Natriuretic effect observed | Decreased below normal levels |
| Hydrochlorothiazide (50 mg) | Natriuretic effect observed | Increased |
| Amiloride (5 mg) + Hydrochlorothiazide (50 mg) | Additive natriuretic effect | At placebo level |
| Data from a study comparing the acute effects of amiloride, hydrochlorothiazide, and their combination.[5] |
Table 3: Effects of Amiloride in Combination with Furosemide in Healthy Men
| Treatment | Change in Urinary Volume | Change in Total Urinary Sodium | Change in Total Potassium Excretion |
| Furosemide (20 mg) | Increased | Increased | Increased |
| Furosemide (20 mg) + Amiloride (2.5 mg) | Significantly greater increase than furosemide alone | Significantly greater increase than furosemide alone | Significantly reduced compared to furosemide alone |
| Data from a randomized, crossover study in healthy volunteers.[6] |
Table 4: Amiloride Treatment in a Patient with Liddle Syndrome
| Parameter | Before Amiloride | After Amiloride (5 mg daily) |
| Blood Pressure | High (e.g., 170/110 mmHg) | Controlled (e.g., 120/65 mmHg) |
| Plasma K+ | Low (Hypokalemia) | Normalized (e.g., 4.8 mmol/L) |
| Data from a case study on Liddle Syndrome, a condition with hyperactive ENaC.[7] |
Experimental Protocols
Protocol for Assessing Diuretic and Antikaliuretic Effects in Humans (Randomized Crossover Study)
This protocol is designed to evaluate the effects of a single oral dose of amiloride on urinary electrolyte excretion in healthy human volunteers.
-
Subject Recruitment: Recruit healthy adult male volunteers. Exclude individuals with a history of renal, cardiovascular, or endocrine diseases, and those taking any medications.
-
Informed Consent: Obtain written informed consent from all participants.
-
Study Design: Employ a randomized, double-blind, placebo-controlled, crossover design. Each subject will receive each treatment in a randomized order, separated by a washout period of at least one week.
-
Treatment Arms:
-
Amiloride (e.g., 5 mg oral tablet)
-
Placebo (identical in appearance to the amiloride tablet)
-
-
Procedure:
-
Subjects fast overnight before each study day.
-
On the morning of the study, subjects void their bladder completely (this urine is discarded).
-
Administer the assigned treatment with a standardized volume of water.
-
Collect total urine output at timed intervals (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h) in separate containers.
-
Measure the volume of each urine sample.
-
Analyze urine samples for sodium, potassium, and creatinine concentrations using flame photometry or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the total excretion of sodium and potassium for each time interval and for the entire 24-hour period.
-
Compare the effects of amiloride to placebo using appropriate statistical tests (e.g., paired t-test or ANOVA for crossover design).
-
Workflow for In Vivo Evaluation of Diuretic Properties
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential diuretic agent like amiloride in an animal model.
Conclusion
Amiloride's well-defined mechanism of action as a direct ENaC inhibitor provides a clear basis for its diuretic and, most notably, its potassium-sparing effects. The quantitative data consistently demonstrate its ability to increase sodium excretion while conserving potassium, making it a valuable agent, particularly in combination therapies and for specific conditions like Liddle Syndrome. The experimental protocols outlined provide a framework for the continued investigation and development of diuretic and antikaliuretic compounds. This guide serves as a foundational resource for scientists and researchers in the field, facilitating a deeper understanding of amiloride's pharmacology and its application in therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Urinary electrolyte profiles after amiloride, hydrochlorthiazide and the combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of single doses of a 20 mg frusemide/2.5 mg amiloride combination, 20 mg frusemide and placebo on plasma and urine electrolytes in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Amiloride Hydrochloride In Vitro Assay Protocols: A Detailed Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for in vitro assays involving Amiloride Hydrochloride. It includes summaries of quantitative data, methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows.
This compound is a well-characterized diuretic and potassium-sparing drug that functions by blocking specific ion channels and transporters. Its primary targets include the epithelial sodium channel (ENaC), the urokinase-type plasminogen activator (uPA), and the Na+/H+ exchanger (NHE).[1][2] This application note details in vitro protocols to investigate the inhibitory effects of this compound on these targets.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs varies across its different targets. The following tables summarize key quantitative data from in vitro studies.
| Target | Amiloride HCl IC50/Ki | Analog | Analog IC50/Ki | Reference |
| Epithelial Sodium Channel (ENaC) | 0.12 µM (Ki) | - | - | [3] |
| Epithelial Sodium Channel (ENaC) | 0.20 µM (Ki) | - | - | [3] |
| Urokinase-type Plasminogen Activator (uPA) | 7 µM (Ki) | Ethylisopropyl amiloride (EIPA) | ~3.5 µM | [4][5] |
| Urokinase-type Plasminogen Activator (uPA) | 16.6 µM (IC50) | Hexamethylene amiloride (HMA) | ~3.5 µM | [5][6] |
| Na+/H+ Exchanger (NHE1) | - | 5-(N-ethyl-N-isopropyl) amiloride (EIPA) | - | [7] |
Table 1: Inhibitory Potency of this compound and its Analogs. IC50 represents the half-maximal inhibitory concentration, while Ki represents the inhibitory constant.
Key Experimental Protocols
This section provides detailed methodologies for assessing the in vitro effects of this compound on its principal targets.
Epithelial Sodium Channel (ENaC) Inhibition Assay: Short-Circuit Current Measurement
This protocol measures the inhibition of ENaC-mediated sodium transport across an epithelial monolayer using an Ussing chamber.
Materials:
-
Epithelial cell line expressing ENaC (e.g., mCCD cells)[8]
-
Permeable supports (e.g., Transwell®)
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound stock solution (in DMSO or water)
-
Aldosterone (optional, for stimulating ENaC expression)[8]
Procedure:
-
Cell Culture: Culture ENaC-expressing epithelial cells on permeable supports until a confluent and polarized monolayer is formed. For enhanced ENaC activity, cells can be treated with aldosterone (e.g., 50 nM for 24 hours) prior to the assay.[8]
-
Ussing Chamber Setup: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed Ringer's solution and maintain at 37°C.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV using the voltage-clamp amplifier. The resulting current is the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Baseline Recording: Record a stable baseline Isc.
-
Amiloride Application: Add this compound to the apical chamber at the desired concentrations (e.g., 10 µM).[8]
-
Data Acquisition: Record the change in Isc following the addition of amiloride. The amiloride-sensitive Isc is a measure of ENaC activity.
-
Data Analysis: Calculate the percentage inhibition of Isc at different amiloride concentrations to determine the IC50 value.
Experimental Workflow for ENaC Inhibition Assay
Caption: Workflow for measuring ENaC inhibition using the short-circuit current technique.
Urokinase-type Plasminogen Activator (uPA) Inhibition Assay: Spectrofluorometric Method
This enzymatic assay quantifies the inhibitory effect of this compound on uPA activity using a fluorogenic substrate.
Materials:
-
Purified human uPA[9]
-
Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)[9]
-
Assay buffer (e.g., Tris-buffered saline, TBS)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the uPA enzyme to each well.
-
Inhibitor Incubation: Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a short period (e.g., 10 minutes) at room temperature.[10]
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Data Analysis: Determine the reaction rate (slope of the fluorescence versus time plot). Calculate the percentage of uPA inhibition for each amiloride concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the amiloride concentration.
Experimental Workflow for uPA Inhibition Assay
Caption: Workflow for the spectrofluorometric uPA inhibition assay.
Na+/H+ Exchanger (NHE) Inhibition Assay: Intracellular pH Measurement
This cell-based assay measures the effect of this compound on NHE activity by monitoring changes in intracellular pH (pHi) using a pH-sensitive fluorescent dye.
Materials:
-
Cell line expressing the desired NHE isoform (e.g., PS120 cells)[11]
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
HEPES-buffered salt solution (HBSS)
-
Ammonium chloride (NH4Cl) for acid loading
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader with live-cell imaging capabilities
Procedure:
-
Cell Seeding and Dye Loading: Seed cells on glass coverslips or in a multi-well plate. On the day of the experiment, load the cells with the pH-sensitive dye (e.g., 3 µM BCECF-AM) in serum-free medium.[9]
-
Acid Loading: Induce intracellular acidification by exposing the cells to a solution containing NH4Cl (e.g., 50 mM) followed by its removal.[9]
-
pHi Recovery Monitoring: Monitor the recovery of intracellular pH towards baseline by measuring the fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) and a single emission wavelength (e.g., 535 nm).
-
Inhibitor Application: Perform the pHi recovery measurement in the presence and absence of various concentrations of this compound or its more specific analogs like EIPA.
-
Data Analysis: Calculate the initial rate of pHi recovery. Determine the percentage inhibition of the recovery rate by amiloride. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
Experimental Workflow for NHE Inhibition Assay
References
- 1. Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiloride-sensitive epithelial Na+ channel currents in surface cells of rat rectal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiloride selectively inhibits the urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Novel amiloride-sensitive sodium-dependent proton secretion in the mouse proximal convoluted tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Amiloride Hydrochloride in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of a wide range of membrane proteins, including ion channels, transporters, and receptors. Amiloride hydrochloride, a potassium-sparing diuretic, is a potent and specific blocker of the epithelial sodium channel (ENaC). This property makes it an invaluable pharmacological tool for researchers using Xenopus oocytes to study ENaC function, investigate the effects of mutations on channel activity, and screen for novel modulators of sodium transport. These application notes provide detailed protocols for the use of this compound in Xenopus oocyte expression systems, including electrophysiological and radiotracer uptake assays.
Mechanism of Action
Amiloride directly blocks the epithelial sodium channel (ENaC), thereby inhibiting sodium reabsorption.[1] In the context of Xenopus oocytes expressing ENaC, amiloride is applied extracellularly to inhibit the influx of sodium ions through the expressed channels. This blockade is reversible and concentration-dependent, allowing for the precise characterization of channel kinetics and pharmacology. The potency of amiloride can be influenced by the subunit composition of the ENaC and the membrane voltage.[2][3]
Quantitative Data: Amiloride and Analog Inhibition in Xenopus Oocytes
The following table summarizes the inhibitory constants (IC50 and Ki) of amiloride and its analogs on various channels expressed in Xenopus oocytes. This data is essential for designing experiments and interpreting results.
| Channel/Subunit Composition | Compound | Parameter | Value | Voltage | Reference |
| Epithelial Sodium Channel (ENaC) from A6 cells | Amiloride | IC50 | 48 ± 8 nM | - | [4] |
| Rat ENaC (αβγ) | Amiloride | Ki | 0.19 µM | -60 mV | [3] |
| Human δβγ ENaC | Amiloride | IC50 | 2.6 µM | - | [2] |
| Human αβγ ENaC | Amiloride | Ki | 0.1 µM | - | [2] |
| Hen Lower Intestine Na+ Channel | Amiloride | Ki | 120 nM | - | [5] |
| Guinea-Pig Colon Na+ Channel | Amiloride | Ki | 77 nM | - | [6] |
| Guinea-Pig Colon Na+ Channel | Benzamil | Ki | 1.8 nM | - | [6] |
| C. elegans UNC-8d | Amiloride | IC50 | 7.8 µM | -100 mV | |
| C. elegans MEC-4d | Amiloride | IC50 | 2.35 ± 0.39 µM | -60 mV | |
| Mechanosensitive (MS) Channel | Amiloride | IC50 | 0.5 mM | - | [1] |
| Mechanosensitive (MS) Channel (in 1.8 mM Ca2+) | Amiloride | IC50 | 1.1 mM | - | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the amiloride stock solution is critical for obtaining accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). This compound is freely soluble in DMSO.[3]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. A stock solution in DMSO can be stored for at least one month at -20°C or up to 6 months at -80°C.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in the appropriate oocyte recording buffer (e.g., ND96). Note that amiloride is sparingly soluble in aqueous buffers, so it is recommended to first dissolve it in DMSO before diluting with the aqueous buffer.[1]
Protocol 1: Oocyte Preparation and cRNA Microinjection
This protocol describes the standard procedure for preparing Xenopus oocytes and injecting them with cRNA encoding the ion channel of interest.
Materials:
-
Xenopus laevis frogs
-
Collagenase Type IA
-
OR2 solution
-
ND96 solution
-
cRNA encoding the ion channel of interest
-
Microinjection setup (micromanipulator, injector, glass capillaries)
Procedure:
-
Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.
-
Wash the ovarian tissue several times with OR2 solution.
-
Cut the lobes into small pieces and incubate them in a collagenase solution (e.g., 2 mg/mL in OR2) for 60-120 minutes with gentle agitation to defolliculate the oocytes.
-
Wash the oocytes thoroughly with OR2 solution to remove the collagenase and cellular debris.
-
Manually select stage V-VI oocytes, which are large and have a distinct animal and vegetal pole.
-
Store the selected oocytes in ND96 solution supplemented with antibiotics.
-
Pull glass capillaries to create fine-tipped injection needles.
-
Backfill the needle with mineral oil and then load the cRNA solution.
-
Using a microinjection setup, inject approximately 50 nl of cRNA solution (containing 1-10 ng of cRNA) into the cytoplasm of each oocyte.
-
Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for protein expression.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique to measure the macroscopic currents flowing through the expressed ion channels in the oocyte membrane.
Materials:
-
TEVC setup (amplifier, headstages, micromanipulators, recording chamber)
-
Glass electrodes
-
3 M KCl solution
-
ND96 recording buffer
-
Amiloride working solutions (prepared from the stock solution)
Procedure:
-
Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Place a cRNA-injected oocyte in the recording chamber and perfuse with ND96 buffer.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential to a holding potential (e.g., -60 mV).
-
Record the baseline current in the absence of amiloride.
-
To determine the dose-response relationship, perfuse the oocyte with increasing concentrations of amiloride, allowing the current to reach a steady state at each concentration.
-
Wash out the amiloride with ND96 buffer to observe the reversibility of the block.
-
Record the amiloride-sensitive current at various membrane potentials to assess the voltage dependence of the block.
Protocol 3: 22Na+ Uptake Assay
This assay directly measures the influx of sodium through the expressed channels using a radioactive tracer.
Materials:
-
cRNA-injected oocytes
-
ND96 buffer
-
22NaCl
-
Amiloride working solutions
-
Scintillation vials
-
Scintillation counter
-
Cold wash buffer (e.g., ice-cold ND96 without 22Na+)
Procedure:
-
After the incubation period for protein expression, select healthy-looking oocytes.
-
Pre-incubate groups of oocytes (e.g., 5-10 oocytes per group) in ND96 buffer with or without different concentrations of amiloride for 5-10 minutes.
-
Initiate the uptake by transferring the oocytes to ND96 buffer containing a known concentration of 22NaCl (and the corresponding amiloride concentration) for a defined period (e.g., 10-30 minutes).
-
Terminate the uptake by rapidly washing the oocytes multiple times with ice-cold wash buffer to remove extracellular 22Na+.
-
Place individual oocytes in scintillation vials.
-
Lyse the oocytes (e.g., with SDS or by homogenization).
-
Add scintillation cocktail to each vial.
-
Measure the amount of 22Na+ taken up by the oocytes using a scintillation counter.
-
Calculate the amiloride-sensitive uptake by subtracting the uptake in the presence of a saturating concentration of amiloride from the total uptake.
Applications in Drug Discovery and Research
-
Target Validation: The Xenopus oocyte system allows for the functional expression and validation of novel ion channels as potential drug targets. Amiloride can be used as a reference compound to characterize the pharmacology of these channels.
-
Structure-Function Studies: By expressing mutant channels, researchers can identify the amino acid residues involved in amiloride binding and ion permeation, providing insights into the channel's structure and mechanism of action.
-
Compound Screening: The TEVC and uptake assays can be adapted for higher throughput screening of compound libraries to identify novel ENaC modulators. Amiloride serves as a positive control in these screens.
-
Pharmacological Profiling: This system enables the detailed characterization of the potency, selectivity, and mechanism of action of new chemical entities targeting ENaC and other amiloride-sensitive channels.
Troubleshooting
-
Low or no expressed current: This could be due to poor cRNA quality, low injection volume, or oocyte health. Verify cRNA integrity on a gel and optimize the injection volume. Ensure oocytes are healthy and properly handled.
-
High leak currents: This may result from oocyte damage during injection or impalement. Use sharp electrodes and be gentle during the procedures.
-
Variability between oocytes: Oocyte quality can vary between batches. It is important to use oocytes from the same batch for a given set of experiments and to test a sufficient number of oocytes for statistical significance.
-
Incomplete amiloride block: This could be due to the expression of a less sensitive channel isoform or the presence of endogenous channels. Confirm the identity of the expressed channel and test a higher concentration of amiloride.
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a pharmacological tool to advance their studies of ion channels in the Xenopus oocyte expression system.
References
Application Notes: Spectrophotometric Determination of Amiloride Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amiloride hydrochloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1][2] Its mechanism of action involves the blockage of epithelial sodium channels (ENaC) in the distal tubules of the nephron, which inhibits sodium reabsorption and reduces potassium excretion.[1][2][3][4][5] Accurate and precise quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose.[6][7]
This application note details two distinct spectrophotometric methods for the determination of this compound concentration: a colorimetric method based on charge-transfer complexation and a derivative spectrophotometry method.
Principle of Methods
1. Charge-Transfer Complexation Method: This method is based on the reaction between this compound (the electron donor) and a π-acceptor reagent, such as p-Chloranilic Acid (PCA). This reaction forms a stable, colored charge-transfer complex that can be quantified spectrophotometrically at a specific wavelength.[6] The intensity of the color produced is directly proportional to the concentration of this compound.
2. Zero-Order & First-Order Derivative Spectrophotometry: This method utilizes the absorption spectrum of this compound in the UV region. The zero-order spectrum of this compound exhibits a distinct absorption maximum that can be used for quantification.[8] First-order derivative spectrophotometry involves the mathematical differentiation of the zero-order spectrum. This technique can help to resolve overlapping spectra in mixtures and can offer better selectivity by measuring absorbance at zero-crossing points of an interfering substance.[8]
Experimental Protocols
Method A: Charge-Transfer Complexation with p-Chloranilic Acid (PCA)
1. Materials and Reagents:
- This compound reference standard
- p-Chloranilic Acid (PCA)
- Acetonitrile (analytical grade)
- Methanol (analytical grade)
- Double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes
2. Preparation of Standard Solutions:
- This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a 10 mL volumetric flask.[6]
- This compound Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with methanol to obtain a concentration of 50 µg/mL.[6]
- p-Chloranilic Acid (PCA) Solution (0.1% w/v): Dissolve 100 mg of PCA in 100 mL of acetonitrile.
3. Experimental Procedure:
- Pipette varying aliquots (0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL) of the this compound working standard solution (50 µg/mL) into a series of 10 mL volumetric flasks.[6]
- To each flask, add 1 mL of the 0.1% PCA solution and mix well. A pink-colored complex will form.[6]
- Allow the flasks to stand for 10 minutes at room temperature to ensure complete color development.[6]
- Dilute the contents of each flask to the 10 mL mark with acetonitrile.[6]
- Measure the absorbance of each solution at 508 nm against a reagent blank prepared in the same manner but without the this compound solution.[6]
4. Data Analysis:
- Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of this compound.
- Determine the concentration of unknown samples by measuring their absorbance and interpolating the value from the calibration curve.
Method B: Zero-Order & First-Order Derivative Spectrophotometry
1. Materials and Reagents:
- This compound reference standard
- Deionized water
- Double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes
2. Preparation of Standard Solutions:
- This compound Stock Solution (e.g., 100 mg/L): Prepare a stock solution of this compound in deionized water.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 2.00 mg/L to 40.00 mg/L by diluting the stock solution with deionized water.[8]
3. Experimental Procedure:
- Record the zero-order absorption spectra of each working standard solution from 200 nm to 600 nm against deionized water as a blank.[8]
- Identify the wavelength of maximum absorbance (λmax) for this compound, which is approximately 361 nm.[8]
- Measure the absorbance of each standard solution at 361 nm.[8]
- For first-order derivative analysis, use the spectrophotometer's software to generate the first derivative spectra of the standard solutions.
- Measure the amplitude of the first derivative spectra at the peak (around 340 nm) and valley (around 382 nm).[8]
4. Data Analysis:
- For the zero-order method, construct a calibration curve by plotting the absorbance at 361 nm against the concentration of this compound.
- For the first-order derivative method, construct a calibration curve by plotting the derivative amplitude at 340 nm or 382 nm against the concentration of this compound.
- Determine the concentration of unknown samples from the respective calibration curves.
Data Presentation
Table 1: Quantitative Data for Charge-Transfer Complexation Method
| Parameter | Value |
| Reagent | p-Chloranilic Acid (PCA) |
| λmax | 508 nm[6] |
| Linearity Range | 1-6 µg/mL[6] |
| Limit of Detection (LOD) | 0.0140 µg/mL[6] |
| Limit of Quantitation (LOQ) | 0.0470 µg/mL[6] |
Table 2: Quantitative Data for Derivative Spectrophotometry Method
| Parameter | Value |
| Method | Zero-Order & First-Order Derivative |
| λmax (Zero-Order) | 361 nm[8] |
| Wavelengths (First-Order) | 340 nm (peak) and 382 nm (valley)[8] |
| Linearity Range | 2.00-40.00 mg/L[8] |
| Limit of Detection (LOD) | 0.5 mg/L[8] |
| Recovery | 97.79% to 101.5%[8] |
Visualizations
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Mechanism of action of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of this compound, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiloride - Wikipedia [en.wikipedia.org]
- 5. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ddtjournal.net [ddtjournal.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for Electrophysiological Recording with Amiloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloride hydrochloride is a potassium-sparing diuretic that functions as a potent and selective blocker of the epithelial sodium channel (ENaC).[1][2][3][4] Beyond its clinical applications in managing hypertension and congestive heart failure, amiloride serves as an invaluable pharmacological tool in electrophysiological research.[4][5] Its ability to modulate ion channel activity makes it instrumental in investigating the physiological roles of ENaC and other amiloride-sensitive channels, such as acid-sensing ion channels (ASICs), in various tissues and disease models.[6][7] These application notes provide detailed protocols and quantitative data for the use of this compound in electrophysiological studies.
Mechanism of Action
Amiloride primarily exerts its effect by directly blocking the pore of the ENaC, thereby inhibiting sodium reabsorption in epithelial tissues.[3][5] This action is crucial for its diuretic and antihypertensive effects. The IC50 for ENaC blockade is in the sub-micromolar to low micromolar range, highlighting its high affinity for this channel.[3][8]
In addition to ENaC, amiloride also inhibits other ion transporters, although typically at higher concentrations. These include the Na+/H+ exchanger and the Na+/Ca2+ exchanger.[9] Furthermore, amiloride is widely used as a non-specific blocker of ASICs, a family of proton-gated cation channels involved in pain sensation, mechanosensation, and neuronal signaling.[6][7] The IC50 for ASIC blockade by amiloride is generally in the range of 10-50 µM.[7]
Quantitative Data: Inhibitory Concentrations of Amiloride
The following tables summarize the half-maximal inhibitory concentration (IC50) values of amiloride for various ion channels across different experimental preparations. This data is crucial for designing experiments and interpreting results.
| Ion Channel | Cell Type / Preparation | IC50 (µM) | Reference(s) |
| Epithelial Sodium Channel (ENaC) | |||
| αβγ-ENaC | MDCK cells | 0.02 (Ki) | [10] |
| ENaC | Rabbit cortical collecting tubule | ~0.07 (K1/2) | [3] |
| αβγ-ENaC | Xenopus oocytes | 0.1 | [3] |
| ENaC | Rat distal colon expressed in Xenopus oocytes | 0.19 | [8] |
| Acid-Sensing Ion Channels (ASICs) | |||
| ASIC1a | CHO cells | 10-50 | [7] |
| ASIC3 | CHO cells | 18.6 | [11] |
| ASIC currents | Rat DRG neurons | 2-30 | [7] |
| Other Channels | |||
| Na+/Ca2+ exchanger | Beef heart sarcolemmal vesicles | 350 | [12] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of amiloride and a typical experimental workflow for its use in electrophysiology.
Experimental Protocols
The following are detailed protocols for common electrophysiological experiments involving this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording of ENaC Currents
This protocol is designed to measure the inhibitory effect of amiloride on ENaC expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Solutions and Reagents:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, and 0.1 GTP. Adjust pH to 7.2 with CsOH.[7]
-
This compound Stock Solution: Prepare a 10 mM stock solution in deionized water or DMSO. Store at -20°C. Dilute to the final desired concentration in the extracellular solution on the day of the experiment.
2. Cell Preparation:
-
Culture cells expressing the ENaC subunits of interest on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the extracellular solution.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline ENaC currents. A voltage ramp protocol (e.g., from -100 mV to +60 mV over 500 ms) can be used to determine the current-voltage (I-V) relationship.[7]
-
Apply amiloride by switching the perfusion to the extracellular solution containing the desired concentration of the drug.
-
Record the amiloride-sensitive current until a steady-state block is achieved.
-
To assess the reversibility of the block, perfuse the chamber with the control extracellular solution to wash out the amiloride.
-
Record the recovery of the current.
4. Data Analysis:
-
Measure the peak inward current at a specific negative potential (e.g., -100 mV) before, during, and after amiloride application.
-
Calculate the percentage of current inhibition for each amiloride concentration.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording of ASICs in Xenopus Oocytes
This protocol is suitable for characterizing the effect of amiloride on acid-sensing ion channels expressed in Xenopus laevis oocytes.
1. Solutions and Reagents:
-
Standard Oocyte Ringer's Solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.4 with NaOH.
-
Acidic Solution: Prepare ND96 solution and adjust the pH to the desired acidic level (e.g., pH 6.0) to activate ASICs.
-
This compound Stock Solution: Prepare a 10 mM stock in water.
2. Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Inject cRNA encoding the ASIC subunits of interest into the oocytes.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
To elicit ASIC currents, rapidly switch the perfusion to the acidic solution.
-
Record the peak inward current.
-
After the current returns to baseline, apply amiloride by co-perfusing it with the acidic solution.
-
Record the current in the presence of amiloride.
-
Perform a washout step by perfusing with the acidic solution alone.
4. Data Analysis:
-
Measure the peak current amplitude in the absence and presence of various concentrations of amiloride.
-
Calculate the percent inhibition and determine the IC50 as described in Protocol 1.
Conclusion
This compound is a versatile and potent tool for the electrophysiological investigation of ENaC and ASICs. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the function and pharmacology of these important ion channels. Careful consideration of the specific ion channel subtype, expression system, and experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of amiloride in toad urinary bladder. An electrophysiological study of the drug action on sodium permeability of the mucosal border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput ion-channel pharmacology: planar-array-based voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage clamp - Wikipedia [en.wikipedia.org]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Electrochemical behavior and determination of amiloride drug in bulk form and pharmaceutical formulation at mercury electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]
Amiloride Hydrochloride: A Versatile Pharmacological Tool in Kidney Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloride hydrochloride is a potassium-sparing diuretic that has proven to be an invaluable pharmacological tool in the field of kidney research. Its well-characterized inhibitory effects on specific ion transporters have allowed scientists to dissect fundamental mechanisms of renal physiology and pathophysiology. This document provides detailed application notes and experimental protocols for the use of this compound in studying various aspects of kidney function, including ion transport, blood pressure regulation, and the pathogenesis of kidney diseases.
Mechanism of Action in the Kidney
Amiloride's primary mechanism of action in the kidney is the blockade of the epithelial sodium channel (ENaC) located in the apical membrane of the principal cells in the distal convoluted tubule and collecting duct.[1][2][3] By inhibiting ENaC, amiloride reduces the reabsorption of sodium ions from the tubular fluid into the bloodstream, leading to increased sodium and water excretion (natriuresis and diuresis) and a decrease in potassium excretion.[1][3]
Beyond its potent effect on ENaC, amiloride also inhibits other key transporters at higher concentrations, including the Na+/H+ exchanger (NHE) and the urokinase-type plasminogen activator (uPA) .[4][5] This multi-target profile makes amiloride a versatile tool for investigating various physiological processes in the kidney.
Key Applications in Kidney Research
This compound is widely used in both in vitro and in vivo models to investigate:
-
Ion Transport Mechanisms: Elucidating the role of ENaC and NHE in renal sodium and proton transport.
-
Blood Pressure Regulation: Studying the contribution of renal sodium handling to blood pressure homeostasis.[6]
-
Chronic Kidney Disease (CKD): Investigating the potential renoprotective effects of inhibiting uPA-mediated pathways.[7][8][9]
-
Polycystic Kidney Disease (PKD): Exploring its potential to reduce cyst growth, although its efficacy in this context is still under investigation.[10][11]
-
Cell Volume Regulation: Examining the role of ion transporters in maintaining cell volume in response to osmotic stress.[12]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the inhibitory effects of this compound on its primary targets in the kidney.
| Target | Parameter | Value | Species/Model | Reference(s) |
| Epithelial Sodium Channel (ENaC) | IC50 | ~0.1 µM | General | [2] |
| Ki | 20 nM | Rat (MDCK cells) | [4] | |
| IC50 | 2.6 µM | Human (δβγ ENaC) | [11] | |
| Na+/H+ Exchanger (NHE) | Ki | 3.0 x 10⁻⁵ M | Rabbit (renal microvillus membrane vesicles) | [13][14] |
| Urokinase-type Plasminogen Activator (uPA) | Ki | 7 x 10⁻⁶ M | General | [5][15] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Amiloride's Action on ENaC
Caption: Amiloride directly blocks the epithelial sodium channel (ENaC), inhibiting Na+ reabsorption.
Experimental Workflow for Ussing Chamber Assay
Caption: Workflow for assessing ENaC function using an Ussing chamber with amiloride.
Signaling Pathway of Amiloride's Off-Target Effects on uPA
Caption: Amiloride inhibits uPA, preventing plasminogen activation and downstream inflammatory pathways.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Analysis of ENaC Inhibition
Objective: To measure the inhibitory effect of amiloride on ENaC activity in cultured kidney cells (e.g., MDCK or A6 cells).
Materials:
-
Cultured kidney cells expressing ENaC
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Bath solution (in mM): 150 NaCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES (pH 7.4)
-
Pipette solution (in mM): 120 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, 0.1 GTP (pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Culture cells on glass coverslips suitable for patch-clamping.
-
Prepare patch pipettes with a resistance of 3-5 MΩ when filled with pipette solution.
-
Place a coverslip with cells in the recording chamber and perfuse with bath solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell at a holding potential of +40 mV.
-
Apply voltage ramps (e.g., from +60 mV to -100 mV over 500 ms) to elicit ENaC currents.
-
Record baseline ENaC currents.
-
Perfuse the bath with a solution containing the desired concentration of amiloride (e.g., 1-10 µM).
-
Record ENaC currents in the presence of amiloride.
-
The amiloride-sensitive current is calculated by subtracting the current in the presence of amiloride from the baseline current.[1]
Protocol 2: Ussing Chamber Assay for Transepithelial Ion Transport
Objective: To measure the effect of amiloride on net ion transport across a polarized kidney epithelial monolayer.
Materials:
-
Cultured kidney epithelial cells (e.g., A6 or mCCD cells) grown on permeable supports (e.g., Transwells®)
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Physiological saline solution (e.g., Ringer's solution)
-
This compound stock solution
Procedure:
-
Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.[2]
-
Fill both compartments with pre-warmed and gassed physiological saline.
-
Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.
-
Allow the Isc to stabilize to a baseline reading.
-
Add amiloride to the apical compartment to a final concentration of 10 µM.
-
Record the decrease in Isc. The magnitude of the decrease represents the amiloride-sensitive Na+ current, which is a measure of ENaC activity.[16]
Protocol 3: In Vitro Assay for uPA Inhibition
Objective: To determine the inhibitory effect of amiloride on urokinase-type plasminogen activator activity.
Materials:
-
Purified human uPA
-
Purified human plasminogen
-
Chromogenic uPA substrate (e.g., S-2444)
-
Tris-buffered saline (TBS)
-
This compound stock solution
-
96-well microplate reader
Procedure:
-
In a 96-well plate, pre-incubate uPA with varying concentrations of amiloride (e.g., 1 µM to 1 mM) in TBS for 10 minutes at room temperature.[17]
-
Add plasminogen to the wells.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
The rate of color development is proportional to the uPA activity.
-
Calculate the percent inhibition of uPA activity for each amiloride concentration and determine the IC50 or Ki value.[5]
Protocol 4: In Vivo Assessment of Amiloride's Effect in a Mouse Model of Salt-Sensitive Hypertension
Objective: To evaluate the effect of amiloride on blood pressure in a mouse model of salt-sensitive hypertension.
Materials:
-
Salt-sensitive hypertensive mouse model (e.g., L-NAME treated mice on a high-salt diet)
-
Telemetric blood pressure monitoring system or tail-cuff plethysmography
-
This compound for injection (dissolved in sterile saline)
-
Metabolic cages for urine collection
Procedure:
-
Implant telemetric blood pressure transducers in the mice for continuous monitoring.
-
Induce hypertension by providing a high-salt diet (e.g., 4% NaCl) and L-NAME in the drinking water.[3]
-
After establishing stable hypertension, administer amiloride (e.g., 0.5-2 mg/kg/day) via subcutaneous injection or in the drinking water.
-
Continuously monitor blood pressure throughout the treatment period.
-
House mice in metabolic cages to collect 24-hour urine samples before and during amiloride treatment.
-
Analyze urine for sodium and potassium excretion to confirm the pharmacological effect of amiloride.[7]
-
Compare blood pressure and urinary electrolyte excretion before and after amiloride treatment to assess its efficacy.[18]
Conclusion
This compound remains a cornerstone pharmacological tool for investigating the intricate functions of the kidney. Its well-defined mechanisms of action, particularly on ENaC, provide a powerful means to explore renal ion transport and its role in health and disease. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize amiloride in their studies, contributing to a deeper understanding of renal physiology and the development of novel therapeutic strategies for kidney diseases.
References
- 1. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]
- 2. physiologicinstruments.com [physiologicinstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of amiloride on cell volume regulation in renal straight proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood Pressure and Amiloride-Sensitive Sodium Channels in Vascular and Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for an amiloride-insensitive Na+/H+ exchanger in rat renal cortical tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibitory effect of amiloride on the urokinase plasminogen activators in prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Loss of cell volume regulation during metabolic inhibition in renal epithelial cells (A6): role of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amiloride selectively inhibits the urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Salt-sensitive hypertension and cardiac hypertrophy in mice deficient in the ubiquitin ligase Nedd4-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hypertension in Animal Models Using Amiloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloride is a potassium-sparing diuretic that primarily functions by blocking the epithelial sodium channel (ENaC).[1][2][3] This action inhibits sodium reabsorption in the distal convoluted tubules and collecting ducts of the kidneys, leading to increased sodium and water excretion, which in turn helps to lower blood pressure.[2][4][5] Beyond its diuretic effects, amiloride's role in modulating ENaC activity in other tissues, such as vascular endothelium and the central nervous system, is an active area of research in hypertension.[6][7] These application notes provide detailed protocols and data for utilizing amiloride in preclinical animal models of hypertension to investigate its mechanisms of action and therapeutic potential.
Mechanism of Action
Amiloride's primary mechanism of action in the context of hypertension is the inhibition of the epithelial sodium channel (ENaC).[1][2][3] ENaC is a key regulator of sodium balance and is found in the apical membrane of epithelial cells in the distal nephron. By blocking this channel, amiloride prevents the reabsorption of sodium from the tubular fluid back into the blood. This leads to a mild natriuresis (increased sodium excretion) and diuresis (increased water excretion), contributing to a reduction in blood volume and subsequently, blood pressure.[4][8]
Interestingly, amiloride's effects may extend beyond the kidney. Evidence suggests the presence of functional ENaC in non-epithelial cells, including vascular endothelial cells.[6][7] In these cells, amiloride-sensitive sodium channels may influence vascular tone and stiffness.[7] Furthermore, studies have pointed to a role for ENaC in the brain, where it may be involved in the sympathetic regulation of blood pressure.[6] At higher concentrations, amiloride can also inhibit other ion transporters like the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX).[1][9]
Signaling Pathway of Amiloride in Hypertension
Caption: Signaling pathway of amiloride in reducing blood pressure.
Data Presentation
Table 1: Effects of Amiloride in Spontaneously Hypertensive Rats (SHR)
| Dose | Route of Administration | Duration | Change in Blood Pressure | Other Notable Effects | Reference |
| 7.5 mg/kg/day | Oral | 4 weeks | Significant decrease in systolic blood pressure | Decreased left ventricular myocyte size; improved diastolic function | [10] |
| 30 mg/kg | Oral (gavage) | Acute (24h) | 16 mm Hg reduction in mean arterial pressure | No significant effect on urine output or electrolyte excretion at lower doses | [11][12] |
| 1 mg/kg/day | In drinking solution (1% NaCl) | Chronic (up to 20 weeks) | No significant effect on systolic BP at 12 weeks | Delayed proteinuria, increased survival rate | [11][12] |
Table 2: Effects of Amiloride in Other Hypertensive Animal Models
| Animal Model | Amiloride Treatment | Key Findings | Reference |
| DOCA-salt rats | Benzamil (analog) 0.15 & 0.5 µg/h ICV | Attenuated the increase in blood pressure | [13] |
| Angiotensin II-infused diabetic mice | Infusion | Significant decrease in mean arterial pressure by ≈10 mm Hg | [14] |
| Cyp1a1ren-2 transgenic rats | Oral | Effectively lowered arterial pressure | [15] |
| Nedd4-2 knockout mice (salt-sensitive) | In drinking water | Substantially reduced NaCl-sensitive hypertension | [16] |
| Female mice on Western Diet | 1 mg/kg/day in drinking water | Reduced endothelial and aortic stiffness without affecting blood pressure | [17] |
Experimental Protocols
Protocol 1: Acute Dose-Ranging Study in Spontaneously Hypertensive Rats (SHR)
This protocol is adapted from studies investigating the acute effects of amiloride on blood pressure.[11][12]
1. Animal Model:
-
Adult male Spontaneously Hypertensive Rats (SHR) or Stroke-Prone SHR (SHRSP).
-
House animals individually in metabolic cages to allow for urine collection.
2. Acclimation:
-
Allow a 1-week acclimation period.
-
Provide standard chow and a 1% NaCl drinking solution.
3. Blood Pressure Monitoring:
-
Implant radiotelemetry blood pressure probes for continuous and accurate measurement.
4. Experimental Procedure:
-
On consecutive days, administer amiloride via oral gavage at doses of 1, 3, 10, and 30 mg/kg.
-
A vehicle control (e.g., deionized water) should be administered on the first day.
-
Monitor mean arterial pressure, urine output, and urinary electrolyte excretion for 24 hours after each administration.
5. Data Analysis:
-
Compare the 24-hour mean arterial pressure and urine parameters for each dose to the vehicle control.
Protocol 2: Chronic Study of Amiloride in Salt-Sensitive Hypertension
This protocol is based on a survival study in SHRSP.[11][12]
1. Animal Model:
-
Young (e.g., 8.5 weeks old) male SHRSP.
2. Housing and Diet:
-
House animals individually in metabolic cages.
-
Provide a stroke-prone rodent diet and a 1% NaCl drinking solution to accelerate hypertension.
3. Experimental Groups:
-
Control Group: Receives no drug in the drinking solution.
-
Amiloride-Treated Group: Receives amiloride in the drinking solution at a concentration calculated to provide a daily dose of 1 mg/kg/day.
4. Monitoring:
-
Measure systolic blood pressure (e.g., via tail-cuff method), proteinuria, and body weight weekly.
-
Monitor survival rates throughout the study period (e.g., up to 20 weeks of age).
5. Endpoint Analysis:
-
At the end of the study or at the time of death, collect brains and kidneys for histopathological analysis of vascular injury.
Experimental Workflow
Caption: General experimental workflow for amiloride studies.
Conclusion
Amiloride serves as a valuable pharmacological tool for investigating the role of ENaC and sodium transport in the pathophysiology of hypertension. The provided protocols and data offer a framework for researchers to design and execute robust preclinical studies. By utilizing various animal models and methodologies, the multifaceted effects of amiloride on blood pressure regulation and end-organ damage can be further elucidated, potentially paving the way for novel therapeutic strategies.
References
- 1. Amiloride - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]
- 3. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nbinno.com [nbinno.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Blood Pressure and Amiloride-Sensitive Sodium Channels in Vascular and Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac effects of amiloride and of enalapril in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amiloride reduces stroke and renalinjury in stroke-prone hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of amiloride analogs on DOCA-salt-induced hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Amiloride lowers arterial pressure in cyp1a1ren-2 transgenic rats without affecting renal vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Salt-sensitive hypertension and cardiac hypertrophy in mice deficient in the ubiquitin ligase Nedd4-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amiloride Improves Endothelial Function and Reduces Vascular Stiffness in Female Mice Fed a Western Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amiloride Hydrochloride in Cultured Cells
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Amiloride hydrochloride is a potassium-sparing diuretic that also functions as a potent and specific inhibitor of the sodium-hydrogen exchanger (NHE) family of proteins.[1][2][3] The NHEs are integral membrane proteins that play a crucial role in regulating intracellular pH (pHi), cell volume, and sodium homeostasis by mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[1][4][5] The ubiquitous isoform, NHE1, is involved in various physiological and pathophysiological processes, including cell proliferation, migration, and apoptosis.[6][7] Consequently, Amiloride and its more potent analogs, such as 5-(N-ethyl-N-isopropyl)amiloride (EIPA), have become invaluable tools for studying the physiological roles of NHEs in cultured cells.[8][9] These compounds are widely used to investigate the downstream consequences of NHE inhibition in various cellular contexts, including cancer biology, neuroscience, and cardiovascular research.[6][10][11]
These application notes provide a detailed overview of the use of this compound for inhibiting Na+/H+ exchange in cultured cells, including its mechanism of action, protocols for key experiments, and expected outcomes.
Data Presentation
The inhibitory potency of Amiloride and its analogs can vary depending on the specific NHE isoform and the cell type being studied. The following tables summarize key quantitative data for the use of these inhibitors.
Table 1: Inhibitory Potency (IC50) of Amiloride and its Analogs against Na+/H+ Exchangers
| Compound | NHE Isoform | Cell Type/System | IC50 | Reference |
| Amiloride | NHE1 | Rabbit renal microvillus membrane vesicles | 3.0 x 10⁻⁵ M | [12] |
| Amiloride | NHE1 | Chick skeletal muscle cells | 5 µM (in Na+-free conditions) | [13] |
| Amiloride | - | Rat hepatocytes (inhibition of Na+/K+-ATPase) | 3.0 x 10⁻³ M | [8] |
| 5-(N,N-dimethyl)amiloride (DMA) | - | Rat hepatocytes (inhibition of Na+/K+-ATPase) | 5.2 x 10⁻⁴ M | [8] |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | - | Rat hepatocytes (inhibition of Na+/K+-ATPase) | 1.2 x 10⁻⁴ M | [8] |
| Amiloride | NHE1 | MDA-MB-231 cells (cuvette assay) | ~3 µM | [14] |
| 5-morpholino Amiloride | NHE1 | MDA-MB-231 cells | 129 nM | [6] |
| 5-(1,4-oxazepine) Amiloride | NHE1 | MDA-MB-231 cells | 85 nM | [6] |
Table 2: Effects of this compound on Intracellular pH (pHi)
| Cell Type | Amiloride Concentration | Experimental Conditions | Effect on pHi | Reference |
| SCK mouse mammary tumor cells | 0.5 mM | pH 7.2 or 6.6 medium | Significant reduction in pHi | [15] |
| Proximal tubule (PT) cells | 2 mM | Acid load | Reduced pHi recovery | [16] |
| A549 and H1299 NSCLC cells | 10 µM or 20 µM (EIPA) | 24-hour treatment | Dose-dependent decrease in pHi | [9] |
Experimental Protocols
Here we provide detailed protocols for key experiments involving the use of this compound in cultured cells.
Protocol 1: Inhibition of Na+/H+ Exchange and Measurement of Intracellular pH (pHi)
This protocol describes how to induce intracellular acidification and measure the effect of Amiloride on the subsequent pHi recovery, which is largely mediated by NHE activity. The use of a pH-sensitive fluorescent dye, such as BCECF-AM, is a common method.[9][15]
Materials:
-
Cultured cells of interest grown on glass coverslips or in 96-well black plates
-
This compound stock solution (e.g., 100 mM in DMSO, store at -20°C)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO)
-
HEPES-buffered saline solution (HBSS) or other appropriate physiological buffer
-
Ammonium chloride (NH4Cl) solution (e.g., 20 mM in HBSS)
-
Fluorescence microscope or plate reader capable of ratiometric measurements (e.g., Ex/Em = 490/535 nm and 440/535 nm for BCECF)
Procedure:
-
Cell Preparation: Seed cells on coverslips or in 96-well plates to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Wash the cells once with HBSS.
-
Incubate the cells with 1-5 µM BCECF-AM in HBSS for 20-30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the AM ester within the cells for approximately 30 minutes at room temperature.[9]
-
-
Baseline pHi Measurement:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope or place the 96-well plate in a plate reader.
-
Perfuse the cells with HBSS and record the baseline fluorescence ratio (e.g., 490nm/440nm emission at 535nm).
-
-
Acid Loading (Ammonium Pulse Technique): [6]
-
Induce an acid load by perfusing the cells with a solution containing 20 mM NH4Cl for 3-5 minutes. The entry of NH3 will initially alkalinize the cytoplasm, followed by the entry of NH4+.
-
Rapidly switch back to a sodium-containing, NH4Cl-free HBSS. The rapid efflux of NH3 will leave behind H+, causing a sharp drop in intracellular pH.
-
-
Inhibition with Amiloride:
-
Immediately following the acid load, perfuse the cells with HBSS containing the desired concentration of this compound (e.g., 1 µM - 1 mM). A dose-response curve is recommended to determine the optimal concentration for your cell type.
-
As a control, perfuse a separate set of acid-loaded cells with HBSS without Amiloride.
-
-
pHi Recovery Measurement:
-
Monitor the fluorescence ratio over time (e.g., every 15-30 seconds for 5-15 minutes) to track the recovery of intracellular pH. In control cells, pHi should recover towards the baseline as NHE1 exchanges intracellular H+ for extracellular Na+. In Amiloride-treated cells, this recovery will be significantly inhibited.
-
-
Calibration (Optional but Recommended):
-
At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-potassium buffer containing a protonophore (e.g., nigericin) at a range of known pH values.
-
Protocol 2: Assessing the Effect of Amiloride on Cell Proliferation
This protocol outlines a method to determine the impact of NHE inhibition by Amiloride on the proliferation rate of cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a commercial kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 1,000-5,000 cells per well) in complete culture medium. Allow the cells to attach overnight.
-
Treatment with Amiloride:
-
The next day, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 500 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest Amiloride dose.
-
Culture the cells for 24, 48, and 72 hours.
-
-
Cell Proliferation Assay:
-
At each time point, add the cell proliferation reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the Amiloride-treated wells to the vehicle-treated control wells for each time point.
-
Plot the cell viability/proliferation as a percentage of the control against the Amiloride concentration to determine the dose-dependent effect on cell growth.
-
Visualizations
The following diagrams illustrate the mechanism of action of Amiloride and a typical experimental workflow.
Caption: Mechanism of Na+/H+ exchange inhibition by Amiloride.
Caption: Experimental workflow for measuring pHi changes.
Caption: Downstream effects of NHE1 inhibition by Amiloride.
References
- 1. Amiloride and the Na(+)/H(+) exchanger protein: mechanism and significance of inhibition of the Na(+)/H(+) exchanger (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiloride - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Extracellular Na+ inhibits Na+/H+ exchange: cell shrinkage reduces the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amiloride and amiloride analogs inhibit Na+/K+-transporting ATPase and Na+-coupled alanine transport in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The amiloride-sensitive Na+/H+ exchange system in skeletal muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Effects of amiloride on intracellular pH and thermosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of Amiloride Hydrochloride
Introduction
Amiloride Hydrochloride is a potassium-sparing diuretic primarily known for its role in managing hypertension and heart failure.[1] Its principal mechanism of action is the direct blockade of the epithelial sodium channel (ENaC), which inhibits sodium reabsorption in the distal convoluted tubules and collecting ducts of the kidney.[2][3][4] Beyond its diuretic effects, amiloride and its analogs are valuable tools in research for their ability to inhibit ENaC, Na+/H+ exchangers, and their potential as anti-cancer agents.[5][6][7] This document provides detailed protocols for various in vitro models designed to assess the efficacy of this compound, catering to researchers in pharmacology, cell biology, and drug development.
Mechanism of Action: ENaC Inhibition
Amiloride directly blocks the ENaC, preventing the influx of sodium ions into epithelial cells.[3] This action reduces the electrochemical gradient that drives potassium secretion, leading to its potassium-sparing effect.[1][8] The IC50 for ENaC inhibition by amiloride is in the sub-micromolar range, typically around 0.1 to 0.5 µM, indicating a potent and selective blockade at these concentrations.[3][6][9]
References
- 1. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Amiloride - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of this compound, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Protocol for Assessing Amiloride's Effect on Fluid Clearance
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amiloride is a potassium-sparing diuretic that functions by directly blocking the epithelial sodium channel (ENaC).[1] This channel plays a crucial role in sodium and fluid balance across various epithelial tissues, including the kidneys and the lungs.[2][3] In the lungs, ENaC is a key player in the clearance of fluid from the alveoli, a process critical for maintaining normal gas exchange.[4][5] Dysregulation of alveolar fluid clearance is implicated in the pathophysiology of pulmonary edema.[5] Amiloride's ability to inhibit ENaC makes it a valuable tool for studying the mechanisms of fluid transport and a potential therapeutic agent for conditions characterized by fluid overload.[4][5]
This document provides detailed protocols for assessing the effect of Amiloride on fluid clearance in both in vivo and in vitro models. It is intended to guide researchers in designing and executing experiments to quantify the impact of Amiloride on epithelial fluid transport.
Key Signaling Pathway: Amiloride Inhibition of ENaC
The primary mechanism of Amiloride's effect on fluid clearance is the inhibition of the epithelial sodium channel (ENaC). ENaC is a heterotrimeric channel composed of α, β, and γ subunits, and it is located on the apical membrane of epithelial cells.[6] In the alveoli, the transport of sodium ions from the alveolar fluid into the epithelial cells via ENaC creates an osmotic gradient that drives the reabsorption of water, thus clearing fluid from the airspaces.[5] Amiloride directly blocks the pore of the ENaC, preventing sodium influx and consequently inhibiting fluid clearance.[1]
Caption: Amiloride blocks ENaC on the apical membrane, inhibiting Na+ influx and fluid clearance.
Data Presentation
The following tables summarize quantitative data from representative studies assessing the effect of Amiloride on fluid clearance.
Table 1: In Vivo Inhibition of Alveolar Fluid Clearance (AFC) by Amiloride
| Animal Model | Amiloride Concentration | Route of Administration | AFC Inhibition (%) | Reference |
| Mouse | 1 mM | Intratracheal | ~90% | [2] |
| Rat | 1 mM | Intratracheal | 46 ± 15% | [1] |
| Newborn Guinea Pig | 10⁻⁴ M (estimated intra-alveolar) | Intratracheal | Significantly increased extravascular lung water | [7] |
Table 2: In Vitro Inhibition of Fluid Transport by Amiloride
| Cell Model | Amiloride Concentration | Method | Inhibition of Fluid/Ion Transport | Reference |
| Rat Alveolar Type II Cells | Not specified | Vectorial fluid transport | Inhibited basal and stimulated fluid transport | [4] |
| Human Bronchial Epithelial (CF) | 10 µM | Ussing Chamber (INa) | Significant inhibition of amiloride-sensitive short-circuit current | [3] |
| H441 Human Lung Epithelial Cells | 1 µM | Patch Clamp (HSC) | Inhibited HSC activity | [8] |
| H441 Human Lung Epithelial Cells | 10 µM | Patch Clamp (NSC) | Partially reduced NSC activity | [8] |
Table 3: Amiloride IC₅₀ Values for ENaC Inhibition
| Channel Subunits | Cell Type/Expression System | IC₅₀ | Reference |
| αβγ ENaC | Not specified | ~0.1 µM | [9] |
| δβγ ENaC | Not specified | 2.6 µM | [9] |
| Amiloride-sensitive channels | Fetal distal lung epithelium | 0.3 x 10⁻⁶ M | [10] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Alveolar Fluid Clearance in a Ventilated Mouse Model
This protocol is adapted from methodologies used to measure alveolar fluid clearance in ventilated mice.[2]
Objective: To quantify the effect of Amiloride on the rate of fluid clearance from the lungs of a live, ventilated mouse.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Tracheostomy tube
-
Mechanical ventilator for small animals
-
Instillation solution: 5% bovine serum albumin (BSA) in 0.9% NaCl, containing a vascular tracer (e.g., ¹²⁵I-albumin)
-
Amiloride hydrochloride
-
Control vehicle (e.g., 0.9% NaCl)
-
Syringes and needles
-
Microcentrifuge tubes
-
Gamma counter
Workflow Diagram:
Caption: Workflow for in vivo assessment of alveolar fluid clearance.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate protocol.
-
Perform a tracheostomy and insert a tracheostomy tube.
-
Connect the mouse to a mechanical ventilator. Set ventilation parameters appropriate for the mouse size (e.g., tidal volume of 10 ml/kg, respiratory rate of 150 breaths/min).
-
-
Instillation:
-
Prepare the instillation solution. For the experimental group, dissolve Amiloride in the solution to the desired final concentration (e.g., 1 mM). The control group receives the vehicle.
-
Slowly instill the solution (e.g., 5 ml/kg body weight) into the lungs via the tracheostomy tube.
-
-
Experimental Period:
-
Maintain mechanical ventilation for a defined period (e.g., 30 or 60 minutes).
-
-
Sample Collection:
-
At the end of the experimental period, collect a sample of the remaining alveolar fluid by aspiration through the tracheostomy tube.
-
Collect a terminal blood sample via cardiac puncture.
-
-
Analysis:
-
Measure the concentration of the vascular tracer in the instillate, the final alveolar fluid sample, and the plasma.
-
Calculate the alveolar fluid clearance (AFC) as a percentage of the instilled volume cleared per unit time. The change in concentration of the non-absorbable tracer in the alveolar fluid is used to calculate the volume of cleared fluid.
-
-
Data Interpretation:
-
Compare the AFC between the Amiloride-treated and control groups to determine the extent of inhibition.
-
Protocol 2: In Vitro Assessment of Vectorial Fluid Transport Across Alveolar Epithelial Cell Monolayers
This protocol is based on methods for measuring fluid transport across cultured epithelial cells.[4][11]
Objective: To measure the effect of Amiloride on the net movement of fluid across a polarized monolayer of alveolar epithelial cells.
Materials:
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Primary rat or human alveolar type II epithelial cells or a suitable cell line (e.g., H441)
-
Permeable cell culture inserts (e.g., Transwell®)
-
Cell culture medium and supplements
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Tracer molecule (e.g., ¹³¹I-albumin or a fluorescently-labeled high molecular weight dextran)
-
This compound
-
Scintillation counter or fluorescence plate reader
-
Microplate reader for measuring transepithelial electrical resistance (TEER)
Workflow Diagram:
References
- 1. Contribution of amiloride-insensitive pathways to alveolar fluid clearance in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship of interstitial fluid volume to alveolar fluid clearance in mice: ventilated vs. in situ studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of apical hyperosmotic sodium challenge and amiloride on sodium transport in human bronchial epithelial cells from cystic fibrosis donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluid transport across cultured rat alveolar epithelial cells: a novel in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amiloride-Sensitive Sodium Channels and Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. journals.physiology.org [journals.physiology.org]
- 8. AICAR decreases the activity of two distinct amiloride-sensitive Na+-permeable channels in H441 human lung epithelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Amiloride Hydrochloride Patch Clamp Recordings: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amiloride Hydrochloride in patch clamp experiments. The information is presented in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Difficulty obtaining a stable gigaohm (GΩ) seal.
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Question: I'm having trouble forming a stable GΩ seal when Amiloride is present in my bath solution. What could be the cause?
-
Answer: While Amiloride itself is not typically reported to directly interfere with seal formation, several factors related to the experimental setup can contribute to this issue. Ensure your preparation is healthy and properly oxygenated. Check the pH and osmolarity of your artificial cerebrospinal fluid (aCSF) and internal pipette solution. The pipette resistance is crucial; aim for a resistance in the appropriate range for your cell type (e.g., 4–6 MΩ for mature neurons, 8–12 MΩ for smaller cells).[1][2] Also, verify that there are no leaks in the pressure line to your microelectrode holder.[2][3]
Issue 2: Noisy recordings or poor signal-to-noise ratio.
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Question: My baseline is noisy, making it difficult to resolve Amiloride-sensitive currents. How can I improve my signal-to-noise ratio?
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Answer: A noisy recording can originate from several sources. Ensure your Faraday cage is properly grounded and sealed.[4] To minimize noise, you can coat your patch electrodes with a thin layer of a hydrophobic material like Sylgard, which reduces capacitance coupling to the bath.[4] The Sylgard coat should be applied from above the shank of the electrode to near the tip opening.[4] Additionally, filtering all solutions, especially the internal pipette solution with a 0.22 µm pore diameter filter, is critical to prevent debris from interfering with the recording.[4]
Issue 3: Inconsistent or unexpected effects of Amiloride.
-
Question: The inhibitory effect of Amiloride on my target channel is variable between experiments. What could be the reason for this inconsistency?
-
Answer: The efficacy of Amiloride can be influenced by several factors. The concentration of Amiloride is critical, and its IC50 can vary significantly depending on the target ion channel. For example, the IC50 for amiloride inhibition of ASIC1 currents in tsA-201 cells has been reported to be around 1.7 µM, while for ENaC it can be in the nanomolar range.[5][6] Ensure you are using the correct concentration for your specific target. Additionally, the voltage protocol can influence the observed block, as the inhibition of some channels by Amiloride is weakly voltage-dependent.[6]
Issue 4: Difficulty breaking into the whole-cell configuration.
-
Question: I can form a good seal, but I'm struggling to rupture the membrane to get into whole-cell mode. Any suggestions?
-
Answer: If you are having trouble breaking through the membrane, the resistance of your pipette may be too high.[2] Try using a pipette with a lower resistance. If mouth suction is insufficient, you can use the "zap" function on your amplifier, which delivers short electric pulses to help create small holes in the membrane.[2]
Quantitative Data: Amiloride and Analog IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of Amiloride and its analogs on different ion channels, providing a reference for dose-response experiments.
| Compound | Target Channel | Cell Type | IC50 | Reference(s) |
| Amiloride | ASIC1 | tsA-201 cells | 1.7 µM | [5][7] |
| 6-iodoamiloride | hASIC1 | tsA-201 cells | 88 nM | [5][7] |
| Amiloride | ASIC3 | Rat dorsal root ganglion neurons | 2.7 µM | [5][7] |
| 6-iodoamiloride | ASIC3 | Rat dorsal root ganglion neurons | 230 nM | [5][7] |
| Amiloride | ENaC | M-1 mouse cortical collecting duct cells | 20 nM (Ki) | [6] |
| Amiloride | Inward Current | Endolymphatic sac epithelial cells | 1.3 µM (Ki) | [8] |
| Ketamine (on Amiloride-sensitive currents) | ENaC | A549 cells | Not specified, but dose-dependent inhibition shown | [9] |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Amiloride Application
This protocol provides a general framework for recording Amiloride-sensitive currents in whole-cell patch clamp configuration.
-
Solutions:
-
External/Bath Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be bubbled with 95% O2–5% CO2 and have an osmolarity of 305–315 mOsm.[1]
-
Internal/Pipette Solution: A common composition is (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.3. The osmolarity should be between 260 and 280 mOsm.[1] This solution should be filtered through a 0.22 µm syringe filter.[4]
-
-
Electrode Preparation:
-
Recording Procedure:
-
Place the slice or cells in the recording chamber and perfuse with aCSF at 1–2 ml/min.[1]
-
Fill the microelectrode with the internal solution and apply positive pressure.[1]
-
Approach the target cell and form a GΩ seal by applying gentle suction.[1]
-
Rupture the membrane to obtain the whole-cell configuration using suction or a brief electrical "zap".[2]
-
Set the amplifier to voltage-clamp mode and apply a test pulse (e.g., 5–10 ms, 20 mV).[1]
-
Record baseline currents.
-
Apply this compound at the desired concentration to the bath and record the resulting changes in current.
-
Visualizations
Troubleshooting Workflow for Amiloride Patch Clamp Recordings
Caption: A flowchart for troubleshooting common issues in Amiloride patch clamp experiments.
Signaling Pathway: Amiloride Block of ENaC and ASIC
Caption: Mechanism of action of Amiloride as a blocker of ENaC and ASIC channels.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. scientifica.cn [scientifica.cn]
- 4. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Patch Clamp Screening of Amiloride and 5- N, N-Hexamethyleneamiloride Analogs Identifies 6-Iodoamiloride as a Potent Acid-Sensing Ion Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-amiloride-affinity Na+ channel in the epithelial cells isolated from the endolymphatic sac of guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Impact of incubation time on Amiloride Hydrochloride efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of incubation time on the efficacy of Amiloride Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound primarily targets and blocks the epithelial sodium channel (ENaC).[1][2] It is a relatively selective inhibitor of ENaC with an IC50 in the sub-micromolar range (0.1 to 0.5 µM).[1][3] Amiloride also inhibits the urokinase-type plasminogen activator (uPA) with a Ki of 7 µM.[4][5] At higher concentrations, it can inhibit other ion transporters like the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX).[1][3]
Q2: How does incubation time affect the inhibitory activity of this compound?
The inhibitory effect of this compound can be time-dependent. Pre-incubating Amiloride with its target can lead to a more potent inhibitory effect. For instance, in some experimental systems, the observed IC50 value decreases with longer pre-incubation times. This suggests that the binding of Amiloride to its target may not be instantaneous and that allowing sufficient time for equilibration can be crucial for achieving maximal inhibition.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in DMSO and water.[3][6] For preparing stock solutions, fresh, moisture-free DMSO is recommended as moisture can reduce its solubility.[3] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to a year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q4: What are the known IC50 and Ki values for this compound?
The inhibitory potency of this compound varies depending on the target and the experimental conditions.
-
ENaC: The IC50 for ENaC inhibition is typically in the range of 0.1 to 0.5 µM.[1][3] The Ki for the αβγ ENaC is approximately 0.1 µM.[1]
-
uPA: The Ki for uPA inhibition is reported to be 7 µM.[4][5]
-
NHE: The IC50 for the Na+/H+ exchanger is significantly higher, ranging from 3 µM to 1 mM depending on the external Na+ concentration.[1][3]
-
NCX: Amiloride is a weak inhibitor of the Na+/Ca2+ exchanger, with an IC50 of approximately 1 mM.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of ENaC activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The binding of amiloride to ENaC may not be instantaneous. Increase the pre-incubation time of amiloride with the cells or membrane preparation before initiating the assay. Test a time-course (e.g., 5, 15, 30, 60 minutes) to determine the optimal pre-incubation period for your specific experimental setup. |
| Amiloride Solution Degradation | Prepare fresh amiloride stock solutions regularly. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Confirm the final concentration of amiloride in your assay. |
| Cell Passage Number and Health | High passage numbers or unhealthy cells can lead to altered expression or function of ENaC. Use cells within a consistent and low passage number range. Ensure cells are healthy and viable before the experiment. |
| Presence of Competing Ions | High concentrations of extracellular sodium can compete with amiloride for binding to ENaC, potentially increasing the apparent IC50.[1][3] If possible, perform experiments in lower sodium concentrations to enhance amiloride's inhibitory effect. |
| Voltage Dependence of Block | The inhibitory effect of amiloride on some ENaC isoforms can be voltage-dependent.[7] Consider the membrane potential in your experimental system and how it might influence amiloride's efficacy. |
Issue 2: High variability in uPA inhibition assay results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Pre-incubation | Amiloride is a competitive inhibitor of uPA, and reaching equilibrium is crucial for consistent results.[4] Ensure a sufficient pre-incubation time for amiloride with the uPA enzyme before adding the substrate. A pre-incubation of at least 10 minutes is a good starting point.[8] |
| Substrate Concentration | In a competitive inhibition assay, the apparent IC50 is dependent on the substrate concentration. Use a substrate concentration at or below the Km value for uPA to obtain an accurate measure of amiloride's potency. |
| Enzyme Activity Variability | The activity of the uPA enzyme preparation can vary between batches or with storage. Always include a positive control (uPA without inhibitor) and a negative control (no uPA) in your assay plate. Standardize the amount of uPA used in each experiment. |
| pH of the Assay Buffer | Enzyme activity is highly dependent on pH. Ensure the pH of your assay buffer is optimal for uPA activity and is consistent across all experiments. |
Quantitative Data
Table 1: Inhibitory Potency of this compound on Various Targets
| Target | Parameter | Value | Reference(s) |
| Epithelial Sodium Channel (ENaC) | IC50 | 0.1 - 0.5 µM | [1][3] |
| Epithelial Sodium Channel (αβγ ENaC) | Ki | ~0.1 µM | [1] |
| Urokinase-type Plasminogen Activator (uPA) | Ki | 7 µM | [4][5] |
| Na+/H+ Exchanger (NHE) | IC50 | 3 µM - 1 mM | [1][3] |
| Na+/Ca2+ Exchanger (NCX) | IC50 | ~1 mM | [1][3] |
Table 2: Impact of Pre-incubation on Amiloride Efficacy (Hypothetical Data for Illustrative Purposes)
Note: This table is a generalized representation. Actual values will vary based on the specific experimental conditions.
| Pre-incubation Time (minutes) | % Inhibition of ENaC Current (at 1 µM Amiloride) | Apparent IC50 for uPA (µM) |
| 0 | 50% | 15 |
| 5 | 65% | 12 |
| 15 | 80% | 9 |
| 30 | 90% | 7.5 |
| 60 | 95% | 7 |
Experimental Protocols
Protocol 1: Determination of Amiloride IC50 for ENaC using Whole-Cell Patch Clamp
This protocol is adapted from automated patch-clamp procedures used for assessing ENaC modulators.[9][10]
-
Cell Culture: Culture cells stably expressing human αβγ-ENaC (e.g., HEK293 or CHO cells) under standard conditions.
-
Cell Preparation: Prepare a single-cell suspension using a standard enzymatic detachment procedure. To reduce proteolytic activation of ENaC, which can occur during cell detachment, cells can be incubated in culture medium for a period to allow recovery.[9]
-
Electrophysiology Setup:
-
External Solution (in mM): 150 NaCl, 1 CaCl2, 2 MgCl2, 10 HEPES (pH 7.4).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 5 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES, 2 ATP, 0.1 GTP (pH 7.4).
-
Use an automated or manual patch-clamp system.
-
-
Recording Protocol:
-
Establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +40 mV over 500 ms) to elicit currents.
-
Initially, perfuse the cells with the external solution containing a high concentration of amiloride (e.g., 10 µM) to establish the baseline of inhibited current.
-
Wash out the amiloride to record the maximal ENaC current.
-
-
IC50 Determination:
-
Apply a range of amiloride concentrations (e.g., 0.01 µM to 10 µM) to the cells.
-
Crucially, for each concentration, pre-incubate the cells with the amiloride solution for a defined period (e.g., 5-10 minutes) before recording the current to allow for binding equilibrium.
-
Measure the steady-state current at a specific voltage (e.g., -80 mV) for each amiloride concentration.
-
Normalize the currents to the maximal current (in the absence of amiloride).
-
Plot the normalized current as a function of the amiloride concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: uPA Activity Assay to Determine Amiloride Inhibition
This protocol is based on commercially available uPA activity assay kits.[11][12]
-
Reagent Preparation:
-
uPA Enzyme: Reconstitute lyophilized human uPA to a known concentration in assay buffer.
-
Amiloride Stock Solution: Prepare a concentrated stock solution of amiloride in DMSO.
-
Chromogenic Substrate: Prepare a stock solution of a uPA-specific chromogenic substrate (e.g., a tripeptide with a pNA group).
-
Assay Buffer: Typically a Tris-based buffer at a pH optimal for uPA activity (e.g., pH 8.5).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of uPA enzyme to each well (except for the blank).
-
Add varying concentrations of amiloride to the wells. Include a vehicle control (DMSO) for the uninhibited reaction.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow amiloride to bind to the uPA.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C and take kinetic readings of the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each amiloride concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each amiloride concentration relative to the uninhibited control.
-
Plot the percentage of inhibition as a function of the amiloride concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: Generalized Experimental Workflow for Amiloride Inhibition Assays.
Caption: Troubleshooting Logic for Amiloride Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Amiloride selectively inhibits the urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uPA Activity Assay Kit | ECM600 [merckmillipore.com]
- 12. abcam.com [abcam.com]
Addressing Amiloride Hydrochloride experimental artifacts
Welcome to the technical support center for Amiloride Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common experimental artifacts associated with the use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance on addressing specific issues you may encounter during your experiments with this compound.
Solubility and Stability
Question 1: My this compound solution appears to have precipitated in my cell culture medium. What should I do?
Answer: Precipitation of this compound, especially when diluted from a DMSO stock into aqueous-based cell culture media, is a common issue. Here’s a troubleshooting guide:
-
Experimental Protocol: Assessing and Mitigating Precipitation
-
Visual Inspection: Before treating your cells, visually inspect the final diluted this compound solution in your cell culture medium (e.g., DMEM, RPMI) under a microscope. Look for crystalline structures.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically ≤ 0.1%, to minimize its effect on solubility and cell health.
-
Pre-warming Medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution. This can sometimes help maintain solubility.
-
Dilution Method: Instead of adding the stock solution directly to the bulk of the medium, try adding the medium to the stock solution dropwise while gently vortexing. This gradual change in solvent environment can prevent immediate precipitation.
-
Solubility Testing: If precipitation persists, perform a simple solubility test. Prepare your desired concentration of this compound in your specific cell culture medium (with and without serum) and incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours. Centrifuge the medium and measure the concentration of this compound in the supernatant using a spectrophotometer or HPLC to determine the actual soluble concentration.
-
Question 2: How stable is this compound in solution?
Answer: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is sensitive to:
-
Hydrolysis: Degradation can occur in both acidic and alkaline aqueous solutions.
-
Oxidation: It is susceptible to oxidative degradation.
-
Photodegradation: Exposure to light can cause degradation.[1]
Best Practices for Solution Stability:
-
Prepare fresh solutions whenever possible.
-
If storing stock solutions, aliquot and store them at -20°C or -80°C, protected from light.
-
For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment. An extemporaneously prepared nasal spray solution of this compound (2 mg/mL) was found to be physically, chemically, and microbiologically stable for 7 days when stored at room temperature.[1]
Assay Interference
Question 3: I am seeing unexpected results in my cell viability assay (e.g., MTT, Alamar Blue/Resazurin, CellTiter-Glo) when using this compound. Could the compound be interfering with the assay itself?
Answer: Yes, it is possible for this compound to interfere with the chemistry of cell viability assays, leading to misleading results. This is a common artifact for many compounds.
-
Fluorescence Interference: this compound is a fluorescent molecule, with excitation and emission maxima around 360 nm and 415 nm, respectively. This intrinsic fluorescence can interfere with fluorescence-based assays that use similar wavelengths.
-
Redox Activity: Assays like MTT and Alamar Blue (resazurin) rely on the reducing environment of viable cells. Compounds with inherent reducing or oxidizing properties can directly react with the assay reagents, leading to false positive or false negative signals.
-
ATP Assay Interference: ATP-based assays like CellTiter-Glo rely on a luciferase-luciferin reaction that is dependent on ATP. Compounds that inhibit luciferase or quench the luminescent signal can interfere with the assay readout.
Experimental Protocol: Cell-Free Assay Interference Test
To determine if this compound is interfering with your assay, perform a cell-free control experiment:
-
Prepare a multi-well plate with your cell culture medium but without any cells.
-
Add this compound to the wells at the same final concentrations you are using in your cell-based experiment.
-
Add your viability assay reagent (e.g., MTT, Alamar Blue, CellTiter-Glo) to the wells.
-
Incubate for the standard duration of your assay.
-
Read the plate using a spectrophotometer, fluorometer, or luminometer as appropriate.
Interpretation:
-
If you observe a signal in the wells containing this compound and the assay reagent (in the absence of cells), this indicates direct chemical interference.
-
This interference signal should be subtracted from your experimental data, or a different, non-interfering viability assay should be considered.
Off-Target Effects
Question 4: I am observing an effect of this compound that doesn't seem to be related to its known mechanism of action on the Epithelial Sodium Channel (ENaC). What could be happening?
Answer: this compound is known to have several off-target effects, especially at higher concentrations commonly used in in-vitro studies. It is crucial to be aware of these to correctly interpret your data.
Experimental Protocol: Distinguishing On-Target vs. Off-Target Effects
-
Dose-Response Curve: Generate a detailed dose-response curve for the observed effect. Compare the effective concentrations in your experiment to the known IC50 values for both ENaC and potential off-targets (see Data Presentation section).
-
Use of Analogs: Employ other, more specific ENaC inhibitors (e.g., Benzamil) or structurally related but less potent analogs as controls. If the effect is truly ENaC-mediated, a more potent ENaC inhibitor should produce the effect at a lower concentration.
-
Genetic Knockdown/Knockout: If possible, use cells where ENaC has been genetically knocked down (e.g., using siRNA) or knocked out. The effect of this compound should be diminished or absent in these cells if it is ENaC-dependent.
-
Rescue Experiments: If this compound is inhibiting an off-target, it may be possible to "rescue" the phenotype by activating the downstream pathway of that target through other means.
Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design and interpretation.
Table 1: On-Target and Off-Target Activities of this compound
| Target | Action | IC50 / Ki | Notes |
| Epithelial Sodium Channel (ENaC) | Inhibitor | 0.1 - 0.5 µM | Primary target. [2] |
| Sodium-Hydrogen Exchanger (NHE) | Inhibitor | ~3 µM (low external Na+) to 1 mM (high external Na+) | Potency is highly dependent on extracellular sodium concentration.[2] |
| Sodium-Calcium Exchanger (NCX) | Inhibitor | ~1 mM | Weak inhibitor.[2] |
| Urokinase-type Plasminogen Activator (uPA) | Inhibitor | Ki of 7 µM | Selective for uPA over tissue-type plasminogen activator (tPA).[3] |
| Acid-Sensing Ion Channels (ASICs) | Inhibitor | IC50 of ~2.2 µM for ASIC1 | |
| TRPP3 Channel | Inhibitor | IC50 of 143 µM |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| Water | 1.33 mg/mL (5 mM) | Gentle warming may be required. |
| DMSO | 26.61 mg/mL (100 mM) |
Mandatory Visualization
Below are diagrams to visualize key signaling pathways and experimental workflows related to this compound.
References
Technical Support Center: Controlling for Non-specific Binding of Amiloride in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of amiloride's non-specific binding in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is amiloride and what are its primary and off-targets?
Amiloride is a potassium-sparing diuretic that functions primarily by blocking the epithelial sodium channel (ENaC)[1]. However, it is also known to inhibit other ion transporters and enzymes, often with lower potency. These off-target effects are a significant source of non-specific binding in assays. Known targets include:
-
Primary Target: Epithelial Sodium Channel (ENaC)
-
Common Off-Targets:
Q2: Why is it crucial to control for amiloride's non-specific binding?
Failing to account for non-specific binding can lead to misinterpretation of experimental results. Amiloride's effects on off-targets like the Na+/H+ exchanger can influence intracellular pH, which in turn can affect a wide range of cellular processes, erroneously being attributed to the primary target's inhibition.
Q3: What are the general strategies to mitigate non-specific binding of amiloride?
Several strategies can be employed:
-
Use of Amiloride Analogs: Employing analogs with higher specificity for the target of interest can significantly reduce off-target effects.
-
Competition Binding Assays: These assays help to differentiate between specific binding to the target receptor and non-specific binding to other sites.
-
Control Experiments: Including appropriate negative controls, such as cell lines not expressing the target protein, is essential.
-
Optimal Concentration: Using the lowest effective concentration of amiloride that is known to be selective for the primary target can minimize off-target interactions.
Troubleshooting Guide
Problem 1: High background signal in my binding assay.
-
Possible Cause: The concentration of the radiolabeled ligand or amiloride may be too high, leading to increased non-specific binding.
-
Solution:
-
Optimize Ligand Concentration: Perform a saturation binding experiment to determine the optimal concentration of your radiolabeled ligand.
-
Reduce Amiloride Concentration: Titrate amiloride to find the lowest concentration that gives a specific signal.
-
Washing Steps: Increase the number and duration of washing steps to remove unbound ligand and amiloride more effectively.
-
Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding to surfaces.
-
Problem 2: My results with amiloride are inconsistent or not reproducible.
-
Possible Cause: The experimental conditions may not be adequately controlled, leading to variability.
-
Solution:
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and buffer compositions, are consistent across all experiments.
-
Reagent Quality: Use fresh, high-quality reagents. Amiloride solutions should be prepared fresh for each experiment.
-
pH Control: The activity of both amiloride and its targets can be pH-sensitive. Ensure that the pH of your buffers is stable throughout the experiment.
-
Problem 3: I am unsure if the observed effect is due to ENaC inhibition or an off-target effect on the Na+/H+ exchanger.
-
Possible Cause: The concentration of amiloride used may be high enough to inhibit both transporters.
-
Solution:
-
Use a More Specific Analog: Employ an amiloride analog with a higher affinity for ENaC, such as benzamil or phenamil, and compare the results.
-
pH Measurement: Measure intracellular pH to directly assess the effect on the Na+/H+ exchanger. If the intracellular pH changes, it is likely that the Na+/H+ exchanger is being inhibited.
-
Knockout/Knockdown Models: If available, use cell lines or animal models where the Na+/H+ exchanger has been knocked out or its expression has been reduced to confirm the role of this off-target.
-
Quantitative Data: Inhibitory Potency of Amiloride and its Analogs
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of amiloride and several of its analogs for their primary target (ENaC) and common off-targets. This data can help in selecting the appropriate compound and concentration for your experiments.
| Compound | Target | Species | Assay Condition | Ki (µM) | IC50 (µM) |
| Amiloride | ENaC | Various | 0.1 - 1.0 | ||
| NHE-1 | Rabbit | Low external [Na+] | 3.0 | ||
| NHE-1 | Rabbit | High external [Na+] | ~1000 | ||
| NCX | Rat | ~1000 | |||
| uPA | Human | 7 | |||
| Benzamil | ENaC | More potent than Amiloride | |||
| Phenamil | ENaC | More potent than Amiloride | |||
| EIPA | NHE-1 | More potent than Amiloride | |||
| HMA | NHE-1 | More potent than Amiloride |
Key Experimental Protocols
Competitive Radioligand Binding Assay for ENaC
This protocol is designed to determine the binding affinity of unlabeled amiloride or its analogs by measuring their ability to displace a radiolabeled ligand from ENaC.
Materials:
-
Cell membranes expressing ENaC
-
Radiolabeled ligand (e.g., [3H]benzamil)
-
Unlabeled amiloride or analog
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing ENaC according to standard protocols.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled amiloride (for non-specific binding).
-
50 µL of various concentrations of unlabeled amiloride or analog.
-
50 µL of radiolabeled ligand at a concentration close to its Kd.
-
50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the unlabeled compound and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.
Ion Flux Assay to Measure Na+/H+ Exchange Inhibition
This protocol measures the activity of the Na+/H+ exchanger by monitoring changes in intracellular pH (pHi) using a pH-sensitive fluorescent dye.
Materials:
-
Cells expressing the Na+/H+ exchanger
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Na+-containing buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Na+-free buffer (replace NaCl with an equimolar concentration of N-methyl-D-glucamine chloride)
-
Amiloride or analog
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Loading: Load the cells with the pH-sensitive dye according to the manufacturer's instructions.
-
Acidification: Induce intracellular acidification by incubating the cells in a Na+-free buffer containing ammonium chloride (e.g., 20 mM) for 5-10 minutes, followed by a switch to Na+-free buffer without ammonium chloride.
-
Initiate Exchange: Initiate Na+/H+ exchange by switching to a Na+-containing buffer.
-
Inhibitor Treatment: To test the effect of amiloride, pre-incubate the acid-loaded cells with the desired concentration of amiloride or its analog for 5-10 minutes before adding the Na+-containing buffer.
-
Fluorescence Measurement: Monitor the fluorescence of the pH-sensitive dye over time. An increase in fluorescence indicates an increase in pHi due to the activity of the Na+/H+ exchanger.
-
Data Analysis: Calculate the initial rate of pHi recovery. Compare the rates in the presence and absence of the inhibitor to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
Amiloride Inhibition of ENaC and Off-Target NHE
Caption: Amiloride's primary and off-target inhibition pathways.
Experimental Workflow for Differentiating Specific vs. Non-Specific Binding
Caption: A logical workflow for troubleshooting amiloride's effects.
References
- 1. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Amiloride to cause non-specific effects on Na+ efflux
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of amiloride on Na+ efflux. Amiloride is a widely used inhibitor of sodium channels and exchangers, but its potential for non-specific effects can be a critical factor in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary and off-target effects of amiloride on sodium transport?
Amiloride is a potassium-sparing diuretic that primarily targets the epithelial sodium channel (ENaC).[1][2] However, it can also inhibit other ion transporters, particularly at higher concentrations. These non-specific effects are a crucial consideration in experimental design. Amiloride and its analogs have been shown to inhibit the Na+/H+ exchanger (NHE), the Na+/Ca2+ exchanger (NCX), and even the Na+/K+-ATPase (sodium pump).[3][4]
Q2: At what concentrations does amiloride exhibit non-specific effects?
The specificity of amiloride is highly concentration-dependent. While it inhibits ENaC in the sub-micromolar to low micromolar range, its effects on other transporters typically require higher concentrations. For instance, the IC50 for ENaC inhibition is around 0.1-1.0 μM, whereas for NHE-1, it can be in the range of 5-100 μM, and for NCX and the Na+/K+-ATPase, it can be in the millimolar range.[3] It is crucial to perform dose-response experiments to determine the optimal concentration for selectively targeting ENaC in your specific experimental system.
Q3: Can amiloride directly affect Na+ efflux?
Yes, under certain experimental conditions, amiloride and its analogs have been observed to stimulate unidirectional Na+ efflux, indicating non-specific effects.[5] This is particularly a concern at higher concentrations (e.g., 60–100 μM) in some model systems.[5] Therefore, directly measuring Na+ efflux is essential to fully characterize the effects of amiloride in your experiments.
Q4: Are there more specific alternatives to amiloride?
Several analogs of amiloride have been developed with greater specificity for particular transporters. For example, 5-(N-ethyl-N-isopropyl)amiloride (EIPA) is a more potent inhibitor of the Na+/H+ exchanger than amiloride.[5] However, it's important to note that even these analogs can have off-target effects, and their specificity should be validated in your experimental system.[3][5]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent effects of amiloride on Na+ efflux.
Possible Cause 1: Amiloride concentration is too high, leading to non-specific effects.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 of amiloride for its intended target (e.g., ENaC) in your system. Use the lowest effective concentration to minimize off-target effects.
-
Recommendation: Compare your working concentration to the known IC50 values for various transporters (see Table 1).
Possible Cause 2: Amiloride is affecting other ion transporters that indirectly influence Na+ efflux.
-
Troubleshooting Step: Use more specific inhibitors for other potential targets (e.g., EIPA for NHE) to dissect the contribution of each transporter to the observed Na+ efflux.
-
Recommendation: Consider measuring intracellular pH and calcium levels to assess whether amiloride is affecting NHE or NCX activity.
Possible Cause 3: The experimental conditions (e.g., ion concentrations, pH) are altering amiloride's potency and specificity.
-
Troubleshooting Step: Carefully control and report the ionic composition and pH of your experimental buffers.
-
Recommendation: Be aware that the IC50 of amiloride for NHE can be influenced by the extracellular Na+ concentration.
Issue 2: Difficulty in measuring Na+ efflux accurately.
Possible Cause 1: The chosen assay is not sensitive enough to detect changes in Na+ efflux.
-
Troubleshooting Step: Consider using a more sensitive method, such as a fluorescent-based assay with a high-affinity sodium indicator.
-
Recommendation: Refer to the detailed experimental protocols below for guidance on optimizing your Na+ efflux assay.
Possible Cause 2: The chosen fluorescent dye is not performing optimally.
-
Troubleshooting Step: Ensure proper loading of the dye and perform in situ calibration. Factors like cell type, dye concentration, and loading time can significantly impact performance.
-
Recommendation: Test different sodium indicators (e.g., Sodium Green, SBFI) to find the one best suited for your experimental setup.[6][7][8]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of amiloride and its analogs on various sodium transporters. These values are approximate and can vary depending on the experimental conditions and tissue/cell type.
Table 1: IC50 Values of Amiloride and Analogs for Various Ion Transporters
| Compound | ENaC (μM) | NHE-1 (μM) | NCX (μM) | Na+/K+-ATPase (μM) |
| Amiloride | 0.1 - 1.0 | 5 - 100 | >1000 | >1000 |
| EIPA | ~10 | 0.02 - 0.1 | ~50 | >300 |
| Benzamil | 0.01 - 0.1 | ~10 | ~20 | >300 |
Data compiled from multiple sources, including[3].
Experimental Protocols
Protocol 1: Measuring Na+ Efflux using a Fluorescent Indicator
This protocol outlines the use of a fluorescent sodium indicator, such as Sodium Green, to measure changes in intracellular sodium concentration as an indicator of Na+ efflux.
Materials:
-
Cells of interest cultured on coverslips or in a microplate
-
Sodium Green, tetraacetate, AM ester (or another suitable sodium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without sodium
-
Amiloride and other test compounds
-
Fluorescence microscope or plate reader with appropriate filters (e.g., Ex/Em ~488/525 nm for Sodium Green)
-
Ionophores for calibration (e.g., gramicidin, monensin)
Procedure:
-
Cell Preparation: Plate cells to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of 5-10 μM Sodium Green AM ester and 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Baseline Measurement:
-
Acquire baseline fluorescence readings for a stable period.
-
-
Stimulation of Na+ Efflux:
-
Induce Na+ efflux using an appropriate stimulus (e.g., replacing the extracellular sodium-containing buffer with a sodium-free buffer).
-
-
Application of Amiloride:
-
Add amiloride at the desired concentrations and continue to monitor fluorescence changes.
-
-
Data Acquisition: Record fluorescence intensity over time. A decrease in fluorescence indicates Na+ efflux.
-
Calibration: At the end of each experiment, perform an in situ calibration by permeabilizing the cells to Na+ using ionophores in the presence of known extracellular Na+ concentrations to convert fluorescence ratios to absolute intracellular Na+ concentrations.
Protocol 2: 22Na+ Efflux Assay
This protocol describes a radioisotope-based method for directly measuring Na+ efflux.
Materials:
-
Cells of interest cultured in appropriate plates
-
22NaCl
-
Loading buffer (e.g., HBSS)
-
Efflux buffer (with varying compositions as per experimental design)
-
Amiloride and other test compounds
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Loading:
-
Incubate cells with loading buffer containing 22NaCl (1-2 μCi/mL) for a sufficient time to allow for isotopic equilibration (e.g., 1-2 hours).
-
-
Washing:
-
Rapidly wash the cells multiple times with ice-cold, non-radioactive buffer to remove extracellular 22Na+.
-
-
Initiating Efflux:
-
Add pre-warmed efflux buffer (with or without amiloride/test compounds) to the cells at time zero.
-
-
Sampling:
-
At various time points, collect the efflux buffer (supernatant) and lyse the cells to determine the remaining intracellular 22Na+.
-
-
Quantification:
-
Measure the radioactivity in the collected supernatants and cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of 22Na+ efflux, often expressed as a rate constant or as a percentage of the initial intracellular 22Na+ released per unit time.
-
Signaling Pathways and Experimental Workflows
Amiloride's Potential Non-Specific Signaling Interactions
Amiloride's off-target effects can extend beyond direct inhibition of ion transporters to interference with intracellular signaling pathways.
Caption: Potential direct and off-target molecular interactions of amiloride.
Experimental Workflow for Investigating Amiloride's Specificity
A logical workflow is crucial for distinguishing the specific from non-specific effects of amiloride.
Caption: A suggested experimental workflow to assess amiloride specificity.
This guide provides a starting point for troubleshooting and designing experiments with amiloride. Always consult the relevant literature and perform appropriate validation experiments for your specific system.
References
- 1. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-selective effects of amiloride and its analogues on ion transport systems and their cytotoxicities in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zoology.ubc.ca [zoology.ubc.ca]
- 6. Sodium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. What are the commonly used Na+ indicators? | AAT Bioquest [aatbio.com]
- 8. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]
Impact of serum proteins on Amiloride Hydrochloride activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amiloride Hydrochloride in vitro, with a specific focus on the impact of serum proteins on its activity.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound in the presence of serum proteins.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is the observed in vitro activity of this compound significantly lower than expected in the presence of serum? | Protein Binding: this compound binds to serum proteins, primarily albumin, reducing the concentration of free, active drug available to interact with its target, the epithelial sodium channel (ENaC).[1][2] | 1. Quantify Protein Binding: Perform an equilibrium dialysis or ultrafiltration assay to determine the fraction of amiloride bound to the serum proteins in your specific experimental setup. 2. Adjust Concentration: Based on the binding data, increase the total amiloride concentration in your assay to achieve the desired free concentration. 3. Use Protein-Free Medium: If experimentally feasible, conduct initial characterization in a serum-free medium to establish a baseline activity. |
| How can I confirm that serum proteins are interfering with my this compound assay? | Lack of Dose-Response: In the presence of high protein concentrations, you may observe a flattened dose-response curve for amiloride's inhibition of ENaC. | 1. Titrate Serum Concentration: Run your assay with varying concentrations of serum (e.g., 1%, 5%, 10%) while keeping the amiloride concentration constant. A serum concentration-dependent decrease in activity suggests protein binding. 2. Albumin-Specific Controls: Replace the full serum with an equivalent concentration of purified human serum albumin (HSA) to see if this recapitulates the inhibitory effect.[1][2] |
| My results for this compound activity are inconsistent across different batches of serum. | Variability in Serum Composition: Different lots of serum can have varying concentrations of proteins like albumin and alpha-1-acid glycoprotein, leading to batch-to-batch differences in drug binding. | 1. Use a Single Lot of Serum: For a given set of experiments, use a single, large batch of serum to ensure consistency. 2. Characterize Serum Batches: If using different lots is unavoidable, perform a quick protein binding assessment for each new batch to account for variability. |
| Are there any components in serum, other than proteins, that could interfere with my this compound assay? | Endogenous Factors: Serum contains various endogenous substances that could potentially interfere with the assay readout or the biological target. | 1. Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) or human serum to remove small molecules that might interfere. 2. Appropriate Controls: Include "serum only" and "vehicle in serum" control groups to account for any baseline effects of the serum itself. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which serum proteins affect this compound's in vitro activity?
Serum proteins, particularly human serum albumin (HSA), can bind to this compound, effectively sequestering it and reducing the concentration of the free, unbound drug.[1][2] Only the free fraction of the drug is available to interact with its molecular target, the epithelial sodium channel (ENaC). Therefore, the presence of serum proteins can lead to an underestimation of amiloride's potency (a higher apparent IC50 value).
2. What is the reported plasma protein binding of this compound?
This compound exhibits low plasma protein binding, generally reported as less than 40%.
3. To which specific site on human serum albumin does this compound bind?
Studies have shown that this compound primarily binds to Sudlow's site II, located in subdomain IIIA of human serum albumin.[1][2]
4. What forces govern the interaction between this compound and human serum albumin?
The binding of this compound to HSA is a spontaneous process driven by entropy changes and is stabilized by van der Waals forces, hydrogen bonding, and hydrophobic interactions.[1][2]
5. How can I calculate the free concentration of this compound in my in vitro assay containing serum?
The free concentration can be determined experimentally using techniques like equilibrium dialysis or ultrafiltration. Once the fraction of unbound drug (fu) is known, the free concentration can be calculated using the following formula:
Free Concentration = Total Concentration x fu
6. Will the pH of my culture medium affect the binding of this compound to serum proteins?
While not extensively documented for amiloride specifically, significant deviations from physiological pH can alter the ionization state of both the drug and the amino acid residues on serum proteins, potentially affecting binding affinity. It is recommended to maintain a stable physiological pH in your experiments.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Conditions | IC50 (µM) | Reference |
| Epithelial Sodium Channel (ENaC) | Not specified | 0.1 - 0.5 | --INVALID-LINK-- |
| Na+/H+ Exchanger (NHE) | Low external [Na+] | ~3 | --INVALID-LINK-- |
| Na+/H+ Exchanger (NHE) | High external [Na+] | up to 1000 | --INVALID-LINK-- |
| Na+/Ca2+ Exchanger (NCX) | Not specified | ~1000 | --INVALID-LINK-- |
Table 2: Binding Affinity of this compound to Human Serum Albumin (HSA)
| Parameter | Value | Conditions | Reference |
| Binding Constant (Kb) | 1.89 x 10^4 M-1 | 298 K | --INVALID-LINK-- |
| Binding Constant (Kb) | 0.99 x 10^4 M-1 | 315 K | --INVALID-LINK-- |
| Number of Binding Sites (n) | ~1 | 298 K | --INVALID-LINK-- |
Experimental Protocols
Detailed Methodology for Determining the Impact of Serum Proteins on this compound Activity using Equilibrium Dialysis
This protocol outlines a procedure to quantify the binding of this compound to serum proteins and assess its impact on the drug's inhibitory activity.
Materials:
-
This compound
-
Human Serum Albumin (HSA) or Human Serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (12-14 kDa MWCO)
-
Cell line expressing the target of interest (e.g., ENaC)
-
Appropriate cell culture medium
-
Assay-specific reagents for measuring activity (e.g., fluorescent ion indicators)
-
Analytical instrumentation for quantifying amiloride (e.g., HPLC-UV/MS)
Procedure:
Part 1: Equilibrium Dialysis for Protein Binding Determination
-
Prepare Amiloride Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Protein and Buffer Solutions:
-
Prepare a solution of HSA or serum in PBS at the desired concentration (e.g., 40 mg/mL, physiological concentration).
-
Prepare a working solution of amiloride in the protein solution.
-
Prepare a corresponding amiloride solution in PBS (protein-free buffer).
-
-
Set up Equilibrium Dialysis Unit:
-
Assemble the dialysis unit according to the manufacturer's instructions.
-
Add the amiloride-protein solution to one chamber (the sample chamber).
-
Add an equal volume of PBS to the other chamber (the buffer chamber).
-
-
Incubation: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be optimized).
-
Sample Collection: After incubation, carefully collect samples from both the sample and buffer chambers.
-
Quantification: Analyze the concentration of this compound in both chambers using a validated analytical method like HPLC-MS.
-
Calculation of Percent Binding:
-
Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Sample Chamber]
-
Percent Bound = (1 - fu) x 100
-
Part 2: In Vitro Activity Assay
-
Cell Seeding: Seed the cells expressing the target protein in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare Treatment Solutions:
-
Prepare a serial dilution of this compound in a serum-free medium.
-
Prepare an identical serial dilution of this compound in a medium containing the desired concentration of serum or HSA.
-
-
Treatment:
-
Remove the old medium from the cells and wash with PBS.
-
Add the prepared treatment solutions to the respective wells.
-
Include appropriate controls: vehicle in serum-free medium, vehicle in serum-containing medium.
-
-
Incubation: Incubate the cells for the desired treatment duration.
-
Activity Measurement: Measure the activity of the target protein using an appropriate assay method (e.g., for ENaC, this could be a patch-clamp experiment or an ion-flux assay).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves for this compound with and without serum.
-
Calculate the IC50 values for both conditions. A rightward shift in the dose-response curve and an increase in the IC50 value in the presence of serum indicate that protein binding is reducing the apparent potency of amiloride.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for assessing serum protein impact.
Caption: Impact of serum proteins on amiloride availability.
References
- 1. Study of Amiloride Binding to Human Serum Albumin: Insights from Thermodynamic, Spectroscopic, and Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Amiloride Binding to Human Serum Albumin: Insights from Thermodynamic, Spectroscopic, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ENaC Inhibition by Amiloride Hydrochloride: A Comparative Guide
This guide provides a comprehensive comparison of amiloride hydrochloride's performance in inhibiting the epithelial sodium channel (ENaC) with alternative inhibitors. Experimental data from various cell lines are presented to offer researchers, scientists, and drug development professionals a thorough understanding of the validation process.
Comparative Analysis of ENaC Inhibitors
The potency of this compound and its analogs in inhibiting ENaC varies across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these inhibitors.
| Inhibitor | Cell Line / System | IC50 Value | Citation |
| Amiloride | Human Bronchial Epithelial Cells (HBEC) | 0.45 µM | [1] |
| rat ENaC in MDCK cells | 20 nM (Ki) | [2] | |
| αβγENaC | 0.1 - 0.5 µM | [3] | |
| δβγENaC | 2.6 µM | [4] | |
| Benzamil | Human Bronchial Epithelial Cells (HBEC) | 21.9 nM | [1] |
| Tg737°rpk CD PC monolayers | 50 nM | [5] | |
| ASIC1a in CHO cells | 3.50 µM | [6] | |
| ASIC1a in cortical neurons | 2.40 µM | [6] | |
| Triamterene | rat ENaC in Xenopus oocytes | 5 µM (at -90 mV) | [7] |
| AZD5634 | Human Bronchial Epithelial Cells (HBEC) | 3.8 nM | [1] |
Experimental Protocols
Accurate validation of ENaC inhibition relies on robust experimental methodologies. The two most common techniques are the Ussing chamber assay for epithelial monolayers and the whole-cell patch-clamp technique for individual cells.
Ussing Chamber Assay for ENaC Inhibition
The Ussing chamber technique measures ion transport across epithelial tissues or cell monolayers cultured on permeable supports. It allows for the determination of short-circuit current (Isc), a measure of net ion transport.
Materials:
-
Ussing chamber system with electrodes
-
Voltage-clamp amplifier
-
Data acquisition system
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Cell monolayers (e.g., HBECs) cultured on permeable supports
-
ENaC inhibitors (e.g., this compound)
Procedure:
-
Preparation: Pre-warm Ringer's solution to 37°C and continuously bubble with carbogen gas to maintain pH at 7.4.
-
Mounting: Carefully mount the permeable support with the cell monolayer between the two halves of the Ussing chamber, ensuring a tight seal.
-
Equilibration: Fill both the apical and basolateral chambers with the pre-warmed and gassed Ringer's solution. Allow the system to equilibrate for a baseline period (e.g., 30 minutes) to achieve a stable Isc.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
Inhibitor Addition: Add the ENaC inhibitor (e.g., amiloride) to the apical chamber in a cumulative concentration-dependent manner.
-
Data Recording: Record the change in Isc after the addition of each concentration of the inhibitor. The amiloride-sensitive current is the difference between the total Isc and the current remaining after maximal ENaC inhibition.
-
Data Analysis: Plot the percentage inhibition of the amiloride-sensitive Isc against the inhibitor concentration to determine the IC50 value.
Whole-Cell Patch-Clamp for ENaC Current Measurement
The whole-cell patch-clamp technique allows for the recording of ion channel currents from a single cell, providing detailed information about channel activity.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Inverted microscope
-
Borosilicate glass capillaries for micropipettes
-
Pipette puller
-
Extracellular solution (e.g., 145 mM NaCl, 1.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4)
-
Intracellular solution (e.g., 130 mM KCl, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH adjusted to 7.3)
-
Cells expressing ENaC (e.g., HEK293 cells stably transfected with αβγ-ENaC)
-
ENaC inhibitors (e.g., this compound)
Procedure:
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Cell Plating: Plate the ENaC-expressing cells onto coverslips a few days prior to the experiment.
-
Recording Setup: Place the coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Seal Formation: Under visual control, carefully approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Record the baseline whole-cell current.
-
Inhibitor Application: Perfuse the recording chamber with the extracellular solution containing the ENaC inhibitor at various concentrations.
-
Data Recording: Record the inward Na+ current at each inhibitor concentration. The amiloride-sensitive current is determined by subtracting the remaining current in the presence of a saturating concentration of amiloride from the baseline current.
-
Data Analysis: Generate a dose-response curve by plotting the fractional block of the ENaC current against the inhibitor concentration to calculate the IC50 value.
Visualizing ENaC Regulation and Experimental Validation
To better understand the context of ENaC inhibition, the following diagrams illustrate the key signaling pathway regulating ENaC and a typical workflow for its experimental validation.
Caption: ENaC signaling pathway.
Caption: ENaC inhibition validation workflow.
References
- 1. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
Amiloride Hydrochloride: A Comparative Guide to its Cross-Reactivity with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Amiloride Hydrochloride, a potassium-sparing diuretic, is a well-established inhibitor of the epithelial sodium channel (ENaC).[1] However, its utility as a specific pharmacological tool is nuanced by its cross-reactivity with a range of other ion channels and transporters. This guide provides a comprehensive comparison of Amiloride's interaction with its primary target and key off-target ion channels, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Amiloride's Inhibitory Potency
The following table summarizes the inhibitory potency (IC50 or Ki) of Amiloride and its analogs across various ion channels, providing a clear comparison of its selectivity.
| Ion Channel/Transporter | Subtype(s) | Species | Inhibitor | Potency (IC50/Ki) | Reference(s) |
| Epithelial Sodium Channel (ENaC) | αβγ | Rat | Amiloride | 20 nM (Ki) | [2] |
| αβγ | Human | Amiloride | 0.1 - 0.5 µM (IC50) | [3][4] | |
| δβγ | - | Amiloride | 2.6 µM (IC50) | [5][6] | |
| Sodium-Hydrogen Exchanger (NHE) | NHE1 | - | Amiloride | 3 µM (IC50, low Na+) - 1 mM (IC50, high Na+) | [3][4] |
| NHE1 | - | 5-(N-methyl-N-propyl)amiloride (MPA) | 0.08 µM (Ki) | [7] | |
| NHE2 | - | 5-(N-methyl-N-propyl)amiloride (MPA) | 0.5 µM (Ki) | [7] | |
| NHE3 | - | 5-(N-methyl-N-propyl)amiloride (MPA) | 10 µM (Ki) | [7] | |
| Sodium-Calcium Exchanger (NCX) | - | - | Amiloride | ~1 mM (IC50) | [3][4] |
| - | Guinea Pig | 3',4'-Dichlorobenzamil (DCB) | 17 µM (IC50) | [8] | |
| T-Type Calcium Channels | CaV3.1 | Human | Amiloride | >800 µM (IC50) | [9][10] |
| CaV3.2 | Human | Amiloride | 62 µM (IC50) | [9][10] | |
| CaV3.3 | Human | Amiloride | >800 µM (IC50) | [9][10] | |
| Acid-Sensing Ion Channels (ASICs) | hASIC1 | Human | Amiloride | 1.7 µM (IC50) | [11][12][13] |
| hASIC1 | Human | 6-Iodoamiloride | 88 nM (IC50) | [11][12][14] | |
| rASIC3 | Rat | Amiloride | 2.7 µM (IC50) | [11][12] | |
| rASIC3 | Rat | 6-Iodoamiloride | 230 nM (IC50) | [11][12] | |
| Polycystic Kidney Disease 2-like 1 (TRPP3) | - | Human | Amiloride | 143 µM (IC50) | [15] |
| - | Human | Phenamil | 0.14 µM (IC50) | [15] | |
| - | Human | Benzamil | 1.1 µM (IC50) | [15] | |
| - | Human | 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | 10.5 µM (IC50) | [15] |
Signaling Pathways and Amiloride Interaction
The following diagram illustrates the primary inhibitory action of Amiloride on the Epithelial Sodium Channel (ENaC) and its cross-reactive effects on other key ion channels.
Caption: Amiloride's primary and off-target inhibitory effects.
Experimental Protocols
The determination of Amiloride's inhibitory potency on various ion channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method, and fluorescence-based assays.
Whole-Cell Patch-Clamp for ENaC, T-Type Calcium Channels, and ASICs
This technique is a gold standard for studying ion channel activity and pharmacology.
-
Cell Preparation: HEK293 or CHO cells are commonly transfected to stably or transiently express the specific ion channel subunits of interest (e.g., α, β, and γ subunits for ENaC).[16][17]
-
Recording Solutions:
-
Bath Solution (Extracellular): Typically contains a physiological salt solution mimicking the extracellular environment. For example, for ENaC recordings, a solution might contain (in mM): 150 NaCl, 1 CaCl2, 2 MgCl2, and 10 HEPES (pH 7.4).[17]
-
Pipette Solution (Intracellular): This solution fills the recording micropipette and mimics the intracellular ionic composition. For ENaC, a representative solution could be (in mM): 120 CsCl, 5 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES, 2 ATP, and 0.1 GTP (pH 7.4).[17]
-
-
Electrophysiological Recording:
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).[18]
-
Currents are elicited by applying voltage steps or ramps. For instance, with ENaC, a voltage ramp from +60 mV to -100 mV over 500 ms can be used.[17]
-
-
Data Analysis:
-
The current in the absence of the inhibitor (control) is recorded.
-
Different concentrations of Amiloride are perfused into the bath solution.
-
The reduction in current amplitude at each concentration is measured.
-
An IC50 value is calculated by fitting the concentration-response data to the Hill equation.
-
Fluorescence-Based Assay for NHE Activity
This method is used to measure changes in intracellular pH (pHi) to determine the activity of Na+/H+ exchangers.
-
Cell Loading: Cells expressing the NHE isoform of interest are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM.
-
Inducing Intracellular Acidification: Cells are typically acid-loaded using a prepulse of NH4Cl followed by its removal.
-
Measuring pHi Recovery: The recovery of pHi back to its resting level is monitored by measuring the fluorescence of the dye over time. This recovery is dependent on the activity of the NHE.
-
Inhibitor Application: The experiment is repeated in the presence of various concentrations of Amiloride or its analogs.
-
Data Analysis: The rate of pHi recovery is calculated, and the inhibitory effect of Amiloride is determined by the reduction in this rate. An IC50 value is then derived from the concentration-response curve.[19]
Conclusion
While this compound is a potent inhibitor of the epithelial sodium channel, its cross-reactivity with other ion channels, particularly NHE, T-type calcium channels, and ASICs, necessitates careful consideration in experimental design and data interpretation. Researchers should be aware of these off-target effects and, when possible, utilize more selective analogs or complementary pharmacological tools to dissect the specific contributions of each channel in their biological system of interest. The quantitative data and experimental methodologies provided in this guide serve as a valuable resource for making informed decisions in the use of Amiloride and its derivatives in research and drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pharmacological characterization of stably transfected Na+/H+ antiporter isoforms using amiloride analogs and a new inhibitor exhibiting anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Na+/Ca2+ exchange in membrane vesicle and papillary muscle preparations from guinea pig heart by analogs of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Block of human CaV3 channels by the diuretic amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Automated Patch Clamp Screening of Amiloride and 5- N, N-Hexamethyleneamiloride Analogs Identifies 6-Iodoamiloride as a Potent Acid-Sensing Ion Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. research.monash.edu [research.monash.edu]
- 15. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]
- 18. Identification of L- and T-type Ca2+ channels in rat cerebral arteries: role in myogenic tone development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Cascade: A Comparative Guide to Western Blot Analysis of Amiloride's Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Western blot analyses used to confirm the downstream effects of Amiloride. We delve into its impact on key signaling pathways and compare its performance with alternative inhibitors, supported by experimental data and detailed protocols.
Amiloride, a potassium-sparing diuretic, is a well-established inhibitor of the epithelial sodium channel (ENaC). Beyond its diuretic function, Amiloride has garnered significant interest for its "off-target" effects, notably the inhibition of the urokinase-type plasminogen activator (uPA) and the Na+/H+ exchanger (NHE). These interactions trigger a cascade of downstream cellular events, making it a valuable tool in diverse research areas, from cancer biology to cardiovascular disease. Western blot analysis is an indispensable technique to elucidate and quantify these molecular changes.
Comparative Analysis of Amiloride's Downstream Effects
This section provides a comparative overview of Amiloride's effects on various protein targets as determined by Western blot analysis. We also examine the effects of alternative inhibitors to provide a broader context for experimental design.
Inhibition of the uPA-Plasminogen-Complement Cascade
Amiloride has been shown to inhibit the urokinase-type plasminogen activator (uPA), a serine protease implicated in tissue remodeling and tumor invasion. This inhibition curtails the conversion of plasminogen to plasmin, which in turn can activate the complement system. Western blot analysis is crucial in detecting the downstream consequences of this inhibition, particularly the generation of complement fragments C3a and C5a.
| Target Protein | Treatment | Cell/System Type | Observed Effect | Quantitative Data (IC50) | Alternative Inhibitor | Alternative Inhibitor Effect | Reference |
| C3a | Amiloride (4 µM–4 mM) | In vitro (uPA, plasminogen, C3) | Attenuated generation of C3a | 100 µM (from ELISA) | uPA-inhibiting antibodies | Significantly reduced urine C3a excretion | [1][2] |
| C5a | Amiloride (4 µM–4 mM) | In vitro (uPA, plasminogen, C5) | Attenuated generation of C5a | Not completely inhibited even at high concentrations | uPA-inhibiting antibodies | Significantly reduced urine C5a excretion | [1][2] |
Notably, the structurally distinct ENaC blockers, benzamil and triamterene, did not affect uPA-driven C3a generation, highlighting the specificity of Amiloride's off-target effect on uPA[1].
Modulation of the Na+/H+ Exchanger (NHE) Pathway
Amiloride and its more potent analog, 5-(N-ethyl-N-isopropyl)amiloride (EIPA), are widely used to inhibit the Na+/H+ exchanger (NHE), a key regulator of intracellular pH. Inhibition of NHE has been shown to impact cancer cell proliferation and signaling. Western blot analysis has been instrumental in revealing the downstream effects on signaling molecules like STAT3.
| Target Protein | Treatment | Cell Type | Observed Effect | Alternative Inhibitor | Alternative Inhibitor Effect | Reference |
| Phospho-STAT3 (Tyr705) | EIPA (Amiloride analog) | A549 and H1299 NSCLC cells | Dose-dependent reduction in p-STAT3 | - | - | [3][4] |
Regulation of Epithelial Sodium Channel (ENaC) Abundance
As a direct inhibitor of ENaC, Amiloride's effect on the channel's expression and degradation is a primary area of investigation. Western blot analysis allows for the quantification of total and cell-surface ENaC protein levels.
| Target Protein | Treatment | Cell Type | Observed Effect | Alternative Inhibitor | Alternative Inhibitor Effect | Reference |
| ENaC | Aldosterone followed by Amiloride | Human endothelial cells | Decline of intracellular ENaC by 84% | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for Western blot analysis of key downstream targets of Amiloride.
Western Blotting for C3a and C5a
This protocol is adapted from studies investigating the inhibition of the uPA-plasminogen cascade by Amiloride[1].
-
Sample Preparation:
-
Pre-incubate uPA (2 µg/ml) with varying concentrations of Amiloride (4 µM–4 mM) for 10 minutes at room temperature.
-
Add purified human plasminogen and C3 or C5 and incubate for 60 minutes at 37°C.
-
-
SDS-PAGE:
-
Terminate the reaction and subject the mixture to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against C3a or C5a overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Western Blotting for Phospho-STAT3 (Tyr705)
This protocol is based on studies examining the effects of the Amiloride analog EIPA on STAT3 signaling[3][4].
-
Cell Lysis:
-
Treat cells (e.g., A549, H1299) with EIPA at various concentrations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Stripping and Re-probing (for total STAT3):
-
After detecting the phosphorylated protein, the membrane can be stripped and re-probed with an antibody against total STAT3 to normalize the data.
-
-
Detection and Quantification:
-
Detect the signal using an ECL reagent and quantify the band intensities using densitometry software.
-
Visualizing the Molecular Pathways
To better understand the mechanisms of Amiloride's action, the following diagrams illustrate the key signaling pathways affected.
References
- 1. Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
Unveiling Gene Expression Dynamics: A Comparative Guide to Quantitative PCR Analysis of Amiloride Treatment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of quantitative PCR (qPCR) methodologies to measure gene expression changes following Amiloride treatment. It includes supporting experimental data, detailed protocols, and visualizations of key cellular pathways and workflows.
Amiloride, a potassium-sparing diuretic, is primarily known for its role in blocking the epithelial sodium channel (ENaC). However, its effects extend beyond ion transport, influencing various cellular processes through the modulation of gene expression. Quantitative PCR stands as a robust and widely used technique to precisely measure these changes in transcript levels, offering valuable insights into Amiloride's mechanism of action and its potential therapeutic applications, particularly in oncology.
Comparative Analysis of Gene Expression Changes
Several studies have utilized qPCR to validate and quantify the impact of Amiloride on the expression of specific genes across different cancer cell lines. The following table summarizes key findings from this research.
| Cell Line | Treatment | Target Gene | Regulation | Fold Change (approx.) | Reference |
| MKN45 (Gastric Cancer) | Amiloride (0.01-1 mM) | u-PA (urokinase-type plasminogen activator) | Down-regulated | Concentration and time-dependent decrease | [1] |
| Caki-1 (Renal Cell Carcinoma) | Sunitinib + Amiloride | FN3K (Fructosamine-3-kinase) | Down-regulated (reversal of Sunitinib-induced upregulation) | Not specified | [2] |
| Caki-1 (Renal Cell Carcinoma) | Sunitinib + Amiloride | VEGFR2 (Vascular endothelial growth factor receptor 2) | Down-regulated (reversal of Sunitinib-induced upregulation) | Not specified | [2] |
| LNCaP (Prostate Cancer) | Amiloride (up to 100 µM) | ErbB3 (ERBB receptor feedback inhibitor 3) | No change in total mRNA | Not applicable (effect on protein localization) | [3] |
Key Signaling Pathways Modulated by Amiloride
Amiloride's influence on gene expression is often mediated through its impact on critical signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. In some cancer contexts, Amiloride has been shown to inhibit this pathway, leading to downstream changes in gene expression.
Experimental Workflow for qPCR Analysis
The following diagram outlines the typical experimental workflow for quantifying gene expression changes after Amiloride treatment using qPCR.
Detailed Experimental Protocols
This section provides a standardized protocol for conducting qPCR to analyze gene expression changes following Amiloride treatment.
Cell Culture and Amiloride Treatment
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
Amiloride Treatment: Treat cells with the desired concentration of Amiloride or a vehicle control (e.g., DMSO). The treatment duration will depend on the specific experimental design.
Total RNA Extraction
-
Lysis: Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Phase Separation: Add chloroform and centrifuge to separate the aqueous phase (containing RNA) from the organic and interphase.
-
Precipitation: Precipitate the RNA from the aqueous phase using isopropanol.
-
Washing: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
Resuspension: Resuspend the air-dried RNA pellet in RNase-free water.
RNA Quantification and Quality Control
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity Assessment: Assess RNA purity by calculating the A260/A280 ratio (an ideal ratio is ~2.0).
-
Integrity Check (Optional but Recommended): Verify RNA integrity using gel electrophoresis or a bioanalyzer to ensure no significant degradation has occurred.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare a reaction mixture containing the extracted RNA, a reverse transcriptase enzyme, dNTPs, an RNase inhibitor, and primers (oligo(dT) or random hexamers).
-
Incubation: Incubate the reaction mixture according to the manufacturer's protocol for the reverse transcriptase to synthesize complementary DNA (cDNA). A typical protocol involves an initial incubation at 65°C for 5 minutes, followed by the reverse transcription step at a temperature optimal for the enzyme (e.g., 42-50°C) for 30-60 minutes, and finally, an inactivation step at 70-85°C for 5-15 minutes.[4]
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain:
-
cDNA template
-
Forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe)
-
Nuclease-free water
-
-
Real-Time PCR Cycling: Perform the qPCR in a real-time PCR instrument with a program typically consisting of:
-
Initial denaturation (e.g., 95°C for 2-10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR Green-based assays) to verify the specificity of the amplified product.
-
Data Analysis
-
Relative Quantification (ΔΔCt Method):
-
Normalization: For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene from the Ct value of the target gene (ΔCt = Ct_target - Ct_reference).
-
Calibration: Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.[5]
-
Note: It is crucial to include appropriate controls in every qPCR experiment, including no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to ensure that the amplified signal is from cDNA and not genomic DNA. For reliable results, each sample and control should be run in triplicate.
References
- 1. u-PA inhibitor amiloride suppresses peritoneal metastasis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amiloride reduces fructosamine-3-kinase expression to restore sunitinib sensitivity in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amiloride sensitizes prostate cancer cells to the reversible tyrosine kinase inhibitor lapatinib by modulating Erbb3 subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stackscientific.nd.edu [stackscientific.nd.edu]
- 5. pubcompare.ai [pubcompare.ai]
A Comparative Guide to the In Vitro Potency of Amiloride and Its Derivatives
Amiloride, a potassium-sparing diuretic, is a well-established inhibitor of several ion transport proteins, most notably the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE).[1][2] Its broad specificity has spurred the development of numerous derivatives designed to enhance potency and selectivity for these and other targets. This guide provides an objective comparison of the in vitro potency of amiloride and its key analogs, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
Data Presentation: Comparative Potency
The inhibitory activities of amiloride and its derivatives vary significantly depending on the specific target protein and the experimental conditions. The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) for prominent members of this compound class against their primary targets.
| Compound | Target | Potency (IC50 / Ki) | Cell System / Assay Condition |
| Amiloride | ENaC | 0.1 - 0.5 µM[1][3] | Various epithelial cells |
| NHE1 | 3 µM - 1 mM (Na+ dependent)[3] | Various cell lines | |
| uPA | 7 µM (Ki)[3] | Enzyme assay | |
| NCX | ~1 mM[3] | Cardiac sarcolemma vesicles | |
| Benzamil | ENaC | ~30-fold more potent than amiloride for αβγ ENaC[4] | Xenopus oocytes expressing ENaC |
| Dimethylamiloride (DMA) | NHE1 | Selective for NHE over ENaC[1][5] | A431 cells |
| 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) | NHE1 | Potent and selective NHE inhibitor[5][6] | MDA-MB-231 cells |
| 5-(1,4-oxazepine) Amiloride (Cmpd 30) | NHE1 | 85 nM[6][7] | MDA-MB-231 cells (fluorescence assay) |
| uPA | 5,715 nM[6][7] | Fluorescence-based enzyme assay | |
| 5-Morpholino Amiloride (Cmpd 29) | NHE1 | 129 nM[6][7] | MDA-MB-231 cells (fluorescence assay) |
| uPA | 10,949 nM[6][7] | Fluorescence-based enzyme assay | |
| 6-pyrimidine Amiloride (Cmpd 24) | uPA | 175 nM[6][7] | Fluorescence-based enzyme assay |
| NHE1 | 266 nM[6][7] | MDA-MB-231 cells (fluorescence assay) | |
| BI 1265162 | ENaC | 30 to 70-fold more potent than amiloride[8] | Mouse renal collecting duct (M1) cells |
Mandatory Visualizations
Caption: General experimental workflow for determining the IC50 of inhibitors in vitro.
Caption: Mechanism of action for amiloride and its derivatives on ion channels.
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to determine the potency of amiloride and its derivatives against ENaC and NHE1.
ENaC Inhibition Assay using Ussing Chamber Electrophysiology
This method measures ion transport across an epithelial monolayer, providing a functional assessment of ENaC activity.
-
Cell Culture:
-
Mouse cortical collecting duct (M-1) or human bronchial epithelial (H441) cells are seeded at a high density onto permeable Transwell® supports.[9]
-
Cells are cultured for 7-14 days to allow for differentiation and the formation of a polarized, high-resistance monolayer. Culture medium is changed every 2-3 days.
-
-
Ussing Chamber Setup:
-
The Transwell® membrane with the cell monolayer is mounted between the two halves of an Ussing chamber.
-
Both the apical and basolateral chambers are filled with identical, pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Krebs-Ringer bicarbonate solution.
-
The system is connected to a voltage-clamp amplifier. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously recorded.
-
-
Inhibition Measurement:
-
After the baseline Isc stabilizes, a stock solution of the test compound (e.g., amiloride, BI 1265162) is added cumulatively to the apical chamber to achieve a range of final concentrations.
-
The reduction in Isc following the addition of the inhibitor is recorded. The amiloride-sensitive current is considered to be mediated by ENaC.
-
-
Data Analysis:
-
The percentage inhibition of the Isc is calculated for each concentration of the test compound relative to the baseline current.
-
A dose-response curve is generated by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
NHE1 Inhibition Assay using BCECF Fluorescence Spectroscopy
This assay measures the activity of NHE1 by monitoring its role in the recovery of intracellular pH (pHi) following an induced acid load.
-
Cell Preparation:
-
Cells with high NHE1 expression (e.g., MDA-MB-231, A431) are grown to sub-confluence in 96-well black-walled, clear-bottom plates.[6][10]
-
The cells are loaded with the pH-sensitive fluorescent dye BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
-
Acid Loading and pHi Measurement:
-
The dye-loaded cells are washed and placed in a fluorescence plate reader capable of dual-excitation ratio-metric measurement (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).
-
To induce an intracellular acid load, cells are subjected to a brief prepulse with an ammonium chloride (NH4Cl) buffer, followed by its rapid replacement with a Na+-containing buffer. The removal of extracellular NH4Cl causes a rapid drop in pHi.
-
-
Inhibition Measurement:
-
Immediately after acid loading, the Na+-containing buffer with various concentrations of the test inhibitor (e.g., EIPA, DMA) is added to the wells.
-
The fluorescence ratio is monitored over time as the cells attempt to recover their pHi via NHE1-mediated extrusion of H+.
-
-
Data Analysis:
-
The initial rate of pHi recovery (dpHi/dt) is calculated from the slope of the recovery phase for each concentration.
-
The percentage inhibition is determined by comparing the recovery rate in the presence of the inhibitor to the rate in the vehicle control wells.
-
An IC50 value is derived by plotting the percentage inhibition against the inhibitor concentration and fitting the data to a suitable dose-response model.[11]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of potent Na+/H+ exchange inhibitors from the amiloride series in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Amiloride Binding Assays: Scintillation Proximity Assay and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Scintillation Proximity Assay (SPA) and other common techniques for studying the binding of amiloride to its target proteins, primarily the epithelial sodium channel (ENaC). Amiloride is a potassium-sparing diuretic that functions by blocking ENaC, and understanding its binding characteristics is crucial for the development of new therapeutics.[1][2][3] This document outlines the experimental protocols, presents a comparative analysis of the available data, and provides visual workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to Amiloride Binding Assays
The study of amiloride's interaction with its target ion channels is fundamental to understanding its mechanism of action and for the discovery of novel, more selective modulators. A variety of in vitro techniques are available to characterize this binding, each with its own set of advantages and limitations. This guide focuses on the Scintillation Proximity Assay (SPA) and compares it with three other widely used methods: the radioligand filtration assay, fluorescence polarization (FP), and surface plasmon resonance (SPR).
Scintillation Proximity Assay (SPA) is a homogeneous radioactive assay technology that allows for the rapid and sensitive measurement of biomolecular interactions.[4][5][6][7] In the context of amiloride binding, a membrane preparation containing ENaC is immobilized onto scintillant-containing beads. When a radiolabeled amiloride analog binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to cause a signal, thus eliminating the need for a separation step.[4][6][7]
Comparison of Assay Performance
The choice of a suitable binding assay depends on various factors, including the specific research question, the required throughput, and the availability of reagents and instrumentation. The following table summarizes the key performance characteristics of SPA and its alternatives for amiloride binding studies.
| Feature | Scintillation Proximity Assay (SPA) | Radioligand Filtration Assay | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) |
| Principle | Proximity-based scintillation | Separation of bound/free radioligand | Change in polarized light upon binding | Change in refractive index upon binding |
| Label Required | Radiolabel ([³H]) | Radiolabel ([³H]) | Fluorescent label | None (label-free) |
| Format | Homogeneous (no-wash) | Heterogeneous (wash steps) | Homogeneous (no-wash) | Real-time, label-free |
| Throughput | High | Medium to High | High | Medium |
| Sensitivity | High | High | Moderate to High | High |
| Data Output | Endpoint | Endpoint | Endpoint | Real-time kinetics (ka, kd, KD) |
| Amiloride IC50 (ENaC) | Data not readily available | ~0.1 - 0.5 µM[8] | Data not readily available | Data not readily available |
| Amiloride Ki (ENaC) | Data not readily available | ~0.1 µM (αβγ ENaC)[9] | Data not readily available | Data not readily available |
| Advantages | - No separation steps- Miniaturizable- Amenable to automation | - Well-established "gold standard"- Robust and sensitive | - No radioactivity- Homogeneous format- Rapid | - Label-free- Real-time kinetic data- Information on binding mechanism |
| Disadvantages | - Requires radiolabel- Potential for color/quenching interference | - Labor-intensive wash steps- Potential for sample loss- Generates radioactive waste | - Requires fluorescent labeling of a ligand- Potential for compound interference | - Requires specialized equipment- Protein immobilization can affect activity |
Experimental Protocols
Scintillation Proximity Assay (SPA) for Amiloride Binding
This protocol is a generalized procedure for an SPA-based competitive binding assay for amiloride, targeting the epithelial sodium channel (ENaC). Specific optimization of bead type, membrane concentration, and buffer components is recommended for each experimental setup.
Materials:
-
Wheat germ agglutinin (WGA)-coated SPA beads
-
Membrane preparation from cells expressing ENaC
-
[³H]-Amiloride (or a suitable radiolabeled analog)
-
Unlabeled amiloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂)
-
96-well or 384-well microplates
Procedure:
-
Membrane-Bead Coupling: Incubate the ENaC-containing membrane preparation with WGA-coated SPA beads to allow for the capture of the membranes onto the beads.
-
Assay Setup: In a microplate, combine the membrane-coupled SPA beads, a fixed concentration of [³H]-amiloride (typically at or below its Kd), and varying concentrations of unlabeled amiloride.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Signal Detection: Measure the light output from the SPA beads using a microplate scintillation counter.
-
Data Analysis: Plot the scintillation counts against the concentration of unlabeled amiloride. Determine the IC50 value, which is the concentration of unlabeled amiloride that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki can then be calculated using the Cheng-Prusoff equation.
Radioligand Filtration Assay
This traditional method serves as a benchmark for many binding studies.
Materials:
-
Membrane preparation from cells expressing ENaC
-
[³H]-Amiloride
-
Unlabeled amiloride
-
Binding Buffer (as in SPA)
-
Wash Buffer (e.g., ice-cold Binding Buffer)
-
Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Incubation: In test tubes or a microplate, incubate the ENaC-containing membrane preparation with a fixed concentration of [³H]-amiloride and varying concentrations of unlabeled amiloride.[10]
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand.[10]
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any remaining unbound radioligand.[10]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[10]
-
Data Analysis: Similar to the SPA, determine the IC50 and Ki values from the competition binding curve.
Fluorescence Polarization (FP) Assay
This non-radioactive, homogeneous assay is well-suited for high-throughput screening.
Materials:
-
Purified ENaC protein (or a soluble binding domain)
-
Fluorescently labeled amiloride analog (tracer)
-
Unlabeled amiloride
-
Assay Buffer
-
Black, low-binding microplates
-
A microplate reader with FP capabilities
Procedure:
-
Assay Setup: In a microplate, combine a fixed concentration of the purified ENaC protein, a fixed concentration of the fluorescently labeled amiloride tracer, and varying concentrations of unlabeled amiloride.[11][12]
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.[11]
-
Measurement: Excite the sample with polarized light and measure the parallel and perpendicular components of the emitted fluorescence. The instrument calculates the fluorescence polarization.[11][13]
-
Data Analysis: Plot the fluorescence polarization values against the concentration of unlabeled amiloride to determine the IC50.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics.
Materials:
-
Purified ENaC protein
-
Amiloride
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., acetate buffer, pH 4.5) and amine coupling reagents (EDC/NHS)
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Covalently immobilize the purified ENaC protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of amiloride over the sensor chip surface. The binding of amiloride to the immobilized ENaC causes a change in the refractive index, which is detected by the instrument and recorded as a sensorgram.
-
Regeneration: After each amiloride injection, regenerate the sensor surface by injecting a solution (e.g., a low pH buffer) to dissociate the bound amiloride.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows of the Scintillation Proximity Assay and a comparison of the logical relationships between the four discussed assay types.
Figure 1. Experimental workflow for a Scintillation Proximity Assay for amiloride binding.
Figure 2. Logical relationship of different amiloride binding assay methodologies.
Conclusion
The Scintillation Proximity Assay offers a high-throughput, homogeneous alternative to traditional radioligand filtration assays for studying amiloride binding. Its no-wash format makes it particularly suitable for automated screening campaigns. However, the choice of the optimal assay depends on the specific experimental goals. For detailed kinetic information, SPR is the method of choice, while fluorescence polarization provides a non-radioactive, high-throughput option. The well-established radioligand filtration assay remains a robust and sensitive method, often used as a gold standard for validation. By understanding the principles, protocols, and comparative performance of these assays, researchers can make an informed decision to best suit their amiloride binding studies.
References
- 1. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 5. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. m.youtube.com [m.youtube.com]
- 8. selleckchem.com [selleckchem.com]
- 9. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. rsc.org [rsc.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. m.youtube.com [m.youtube.com]
A Guide to Isothermal Titration Calorimetry for Amiloride-Protein Interaction Analysis
Understanding Amiloride-Protein Interactions
Amiloride is a potassium-sparing diuretic that functions by blocking the epithelial sodium channel (ENaC) in the kidneys.[1] Beyond its diuretic effect, amiloride and its derivatives have been investigated for their potential as anti-cancer agents due to their inhibitory effects on the urokinase-type plasminogen activator (uPA), a key enzyme in tumor metastasis.[2][3] Characterizing the binding thermodynamics and kinetics of amiloride with these and other protein targets is crucial for understanding its mechanism of action and for the development of more potent and selective analogs.
Isothermal Titration Calorimetry: A Gold Standard for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions.[4] This allows for a complete thermodynamic profiling of the binding event in a single experiment, providing key parameters such as the binding affinity (Kd), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[5]
Comparison with Other Techniques
While ITC is the gold standard for thermodynamics, other techniques provide complementary information. Surface Plasmon Resonance (SPR), for instance, is a powerful tool for determining the kinetics of an interaction, providing association (kon) and dissociation (koff) rates. The table below provides a high-level comparison of these techniques.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Measurement | Heat change (ΔH) | Change in refractive index |
| Key Parameters Obtained | Kd, n, ΔH, ΔS | Kd, kon, koff |
| Sample State | In solution | One binding partner immobilized on a sensor surface |
| Labeling Requirement | Label-free | Label-free |
| Throughput | Low to medium | High |
| Sample Consumption | Relatively high | Low |
| Information Provided | Thermodynamic profile | Kinetic profile |
Case Study: Amiloride Interaction with Human Serum Albumin (HSA)
A 2023 study by Khan et al. investigated the binding of amiloride to Human Serum Albumin (HSA) using fluorescence quenching and molecular docking. While not an ITC study, the thermodynamic parameters were derived from the temperature dependence of the binding constant, providing a valuable dataset for understanding the forces driving the interaction.[6]
Quantitative Data Summary
The following table summarizes the thermodynamic parameters for the amiloride-HSA interaction determined by fluorescence quenching at different temperatures.
| Temperature (K) | Binding Constant (Kb) (M-1) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| 298 | 1.89 x 104 | -5.81 | +13.37 | +64.36 |
| 303 | 2.53 x 104 | -6.11 | +13.37 | +64.36 |
| 310 | 3.61 x 104 | -6.51 | +13.37 | +64.36 |
Data sourced from Khan et al. (2023).[6]
The positive enthalpy (ΔH°) and positive entropy (ΔS°) changes suggest that the binding of amiloride to HSA is primarily an entropy-driven process, likely dominated by hydrophobic interactions.[6]
Experimental Protocols
Below are detailed methodologies for key experiments related to the study of amiloride-protein interactions.
Isothermal Titration Calorimetry (ITC) - General Protocol
This protocol provides a general framework for conducting an ITC experiment to study the interaction between a small molecule like amiloride and a protein.
-
Sample Preparation:
-
Dissolve the protein and amiloride in the same, precisely matched buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at a physiological pH of 7.4.
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Accurately determine the concentrations of the protein and amiloride solutions using a reliable method such as UV-Vis spectroscopy.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Set the stirring speed (e.g., 300-500 rpm) to ensure rapid mixing without generating significant frictional heat.
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Load the protein solution into the sample cell (typically 200-1400 µL, depending on the instrument).
-
Load the amiloride solution into the injection syringe (typically 40-250 µL). The concentration of the ligand in the syringe is typically 10-20 times higher than the protein concentration in the cell.
-
Perform a series of small injections (e.g., 1-10 µL) of the amiloride solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.
-
Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS where R is the gas constant, T is the absolute temperature, and Ka is the association constant (1/Kd).
-
Visualizing the Workflow and Binding Principles
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Caption: Thermodynamic principles of amiloride-protein binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of an amiloride binding region in the alpha-subunit of ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of Amiloride Binding to Human Serum Albumin: Insights from Thermodynamic, Spectroscopic, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Amiloride Binding to Human Serum Albumin: Insights from Thermodynamic, Spectroscopic, and Molecular Docking Investigations [mdpi.com]
Comparative studies of Amiloride and other potassium-sparing diuretics in research
In the landscape of renal and cardiovascular research, potassium-sparing diuretics are crucial tools for investigating ion transport, blood pressure regulation, and fluid homeostasis. This guide provides a detailed comparison of Amiloride with other prominent potassium-sparing diuretics, namely Triamterene, Spironolactone, and Eplerenone, focusing on their mechanisms, experimental data, and research applications.
Mechanisms of Action: A Fundamental Divide
Potassium-sparing diuretics are broadly classified into two distinct groups based on their molecular targets within the distal nephron.[1][2][3]
-
Epithelial Sodium Channel (ENaC) Blockers: Amiloride and Triamterene directly obstruct the ENaC on the apical membrane of the principal cells in the collecting tubule.[2] This blockage inhibits sodium reabsorption from the tubular fluid, leading to a mild diuretic effect and, consequently, a reduction in potassium excretion.[2]
-
Aldosterone Antagonists: Spironolactone and Eplerenone are competitive antagonists of the mineralocorticoid receptor (MR).[2] By blocking aldosterone from binding to its receptor, these drugs prevent the downstream signaling cascade that increases the expression and activity of ENaC and the basolateral Na+/K+-ATPase pump.[4][5] This results in decreased sodium reabsorption and potassium secretion.[2]
The following diagram illustrates these distinct mechanisms of action at the cellular level.
Caption: Mechanisms of potassium-sparing diuretics in the renal principal cell.
Comparative Performance Data
Quantitative comparisons reveal significant differences in potency, efficacy, and side-effect profiles, which are critical for selecting the appropriate agent for a given research model.
| Parameter | Amiloride | Spironolactone | Eplerenone | Triamterene |
| Primary Target | ENaC[2] | Mineralocorticoid Receptor[2] | Mineralocorticoid Receptor[2] | ENaC[2] |
| Typical Daily Dose (Human) | 5-10 mg[1] | 25-100 mg[1] | 25-50 mg[1] | 50-100 mg[1] |
| Antihypertensive Potency | Moderate[1] | High[1] | Low-Moderate[1] | Weak[6] |
| Potassium-Sparing Potency | High (10x Spironolactone by weight)[7] | Moderate[7] | Lower than Spironolactone[2] | Moderate[4] |
| Onset of Action | Rapid | Delayed (requires several days)[2] | Delayed | Rapid |
| Metabolism | Not metabolized[2] | Extensively metabolized (active metabolites) | Metabolized by CYP3A4[3] | Metabolized in the liver[2] |
A study in normotensive subjects found that while Amiloride (5 mg/day) or Spironolactone (25 mg/day) alone had no significant effect, their combination lowered systolic blood pressure by 4.6 mmHg, suggesting complementary action.[8]
| Adverse Effect / Consideration | Amiloride | Spironolactone | Eplerenone | Triamterene |
| Hyperkalemia Risk | Moderate[1] | Higher than Amiloride[1] | Moderate | Moderate[9] |
| Hormonal Side Effects (e.g., Gynecomastia) | None[4] | Yes (antiandrogenic effects)[2][10] | Minimal to none (selective for MR)[2] | None |
| Effect on Glucose Tolerance | No significant effect[11] | Potential for hyperglycemia | Less data available | Potential for hyperglycemia |
| Use in Hyperaldosteronism Models | Effective, may protect against vascular fibrosis[10] | Standard of care, very effective[2] | Effective, fewer side effects[2] | Less commonly used |
| Use in Liddle Syndrome Models | First-line treatment choice[4] | Ineffective (ENaC is constitutively active) | Ineffective | Effective |
A network meta-analysis of five randomized controlled trials found that Amiloride had a comparable effect on systolic blood pressure reduction to Spironolactone in patients with primary hyperaldosteronism.[10]
Experimental Protocols
The evaluation of potassium-sparing diuretics involves a range of in vitro and in vivo models. Below are summaries of key experimental methodologies.
This protocol is a standard method for screening diuretic agents by measuring urine and electrolyte excretion in saline-loaded rats.[12]
-
Animal Model: Male Wistar rats (100-200g) are used. Food is withheld for 15 hours prior to the experiment, but water is provided ad libitum.[12]
-
Dosing: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Furosemide), and test groups receiving different doses of the potassium-sparing diuretic (e.g., Amiloride).
-
Saline Loading: A saline load (e.g., 0.9% NaCl) is administered orally to all animals to ensure adequate hydration and urine flow.
-
Urine Collection: Rats are placed in metabolic cages designed to separate urine and feces. Urine is collected over a specified period (e.g., 5 or 24 hours).
-
Analysis: The total volume of urine is measured. Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using flame photometry or ion-selective electrodes.[13]
-
Endpoints: Key endpoints include total urine output (diuresis), Na+ excretion (natriuresis), and K+ excretion (kaliuresis). The Na+/K+ ratio is a critical indicator of potassium-sparing activity.[12]
The following diagram illustrates the general workflow for this in vivo screening model.
Caption: Experimental workflow for in vivo diuretic screening (Lipschitz Test).
This electrophysiological technique directly measures ion transport across an epithelial monolayer, making it ideal for studying direct ENaC blockers like Amiloride.
-
Cell Model: A suitable renal epithelial cell line that expresses ENaC, such as Madin-Darby Canine Kidney (MDCK) cells, is cultured on a permeable filter support until a confluent monolayer with high electrical resistance is formed.[14]
-
Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides into two fluid-filled compartments.
-
Measurement: The chamber is connected to a voltage-clamp amplifier. The system measures the short-circuit current (Isc), which is the current required to nullify the potential difference across the epithelium and is equivalent to the net ion transport.
-
Experimental Procedure: After establishing a stable baseline Isc, the test compound (Amiloride) is added to the apical chamber.
-
Endpoint: The primary endpoint is the rapid decrease in the Isc, which represents the Amiloride-sensitive portion of the current and is a direct measure of ENaC-mediated sodium transport.[14] This allows for the determination of potency (IC50) and efficacy of ENaC inhibition.
References
- 1. droracle.ai [droracle.ai]
- 2. pre-med.jumedicine.com [pre-med.jumedicine.com]
- 3. nephros.gr [nephros.gr]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. List of potassium-sparing diuretics: Uses, common brands, and safety information [singlecare.com]
- 7. A comparison of the potassium and magnesium-sparing properties of amiloride and spironolactone in diuretic-treated normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood pressure responses to small doses of amiloride and spironolactone in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patient.info [patient.info]
- 10. Comparison of different medical treatments for primary hyperaldosteronism: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. pharmatutor.org [pharmatutor.org]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. pharmacyfreak.com [pharmacyfreak.com]
Safety Operating Guide
Proper Disposal of Amiloride Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Amiloride Hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
This compound is classified as toxic if swallowed and is harmful to aquatic life with long-lasting effects.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound.[3] All disposal procedures should be conducted in a well-ventilated area or under a fume hood.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste should follow a risk-based approach, prioritizing waste minimization and regulatory compliance.
1. Waste Identification and Segregation:
-
Pure this compound: Unused or expired pure this compound powder should be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, must also be disposed of as hazardous waste.
-
Aqueous Solutions: Solutions containing this compound should not be disposed of down the drain.[2][4]
2. Containerization and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The date of accumulation
-
3. Disposal Pathway:
-
Primary Recommended Method: Licensed Waste Disposal Service: The most appropriate and compliant method for disposing of this compound waste is to entrust it to a licensed hazardous waste disposal company.[5] These companies are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.
-
Alternative for Small Quantities (if permitted): In some jurisdictions, and for very small quantities, disposal via a laboratory chemical waste program may be an option. This typically involves collection by the institution's Environmental Health and Safety (EHS) department for subsequent professional disposal.
-
Incineration: Incineration in a licensed facility is a suitable disposal method for pharmaceutical waste.[4]
-
Landfill: Disposal in a specifically licensed landfill for chemical and pharmaceutical waste may also be an option, but this should be confirmed with your waste disposal provider.[4]
4. Decontamination of Empty Containers:
-
To be considered "RCRA empty" and therefore non-hazardous, a container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Acute Toxicity | Toxic if swallowed. | [1] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [1][2] |
| RCRA Status | Not explicitly listed as a P- or U-listed waste in the provided search results. However, it should be managed as hazardous waste due to its toxicity. | |
| Container Disposal | Must be triple-rinsed to be considered non-hazardous ("RCRA empty"). The rinsate is hazardous waste. |
Insights from Experimental Degradation Studies
While no specific protocols for the bulk chemical neutralization of this compound for disposal purposes are available, laboratory studies on its degradation provide valuable insights:
-
Photodegradation: this compound degrades when exposed to light, particularly in aqueous solutions. The degradation is pH-dependent, with a faster rate observed in alkaline conditions (pH 11.0) compared to acidic or neutral conditions. The primary initial photodegradation product is N-amidino-3,5-diamino-6-hydroxylpyrazine-carboxamide, formed through dechlorination.
-
Forced Degradation: Studies have shown that this compound can be degraded under various stress conditions, including acid and base hydrolysis, and oxidation. This suggests that chemical treatment methods could potentially be developed for its disposal, although specific protocols for a laboratory setting are not established.
These findings suggest that adjusting the pH of aqueous waste containing this compound to an alkaline state and exposing it to UV light could enhance its degradation. However, this should only be performed by trained personnel as part of a validated and approved waste treatment procedure, and the degradation products may also require hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
